Oxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFJMYPJJWIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558427 | |
| Record name | 1,3-Oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-13-7 | |
| Record name | 4-Oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazole-4-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Oxazole-4-carboxylic acid | |
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Foundational & Exploratory
Oxazole-4-carboxylic acid chemical properties and structure
Abstract
Oxazole-4-carboxylic acid, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and materials science. This document provides an in-depth exploration of its chemical properties, structural features, synthesis, and reactivity. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to facilitate its application in innovative research and development projects.
Introduction
The oxazole ring is a privileged scaffold in numerous biologically active compounds and functional materials. This compound, in particular, has garnered significant attention due to the synthetic versatility offered by its carboxylic acid functionality. This moiety allows for a wide range of chemical modifications, making it an invaluable synthon for creating complex molecular architectures. Its applications span from the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, to the formulation of advanced agrochemicals and specialty polymers.[1] This guide aims to provide a comprehensive overview of the fundamental chemical and structural aspects of this compound, offering a solid foundation for its strategic utilization in scientific endeavors.
Chemical Properties and Structure
This compound is a white to pale orange or brown crystalline solid.[1][2] It is soluble in methanol and possesses a unique combination of acidic and aromatic characteristics that dictate its reactivity and physical properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1][2] |
| Melting Point | 138-142 °C | |
| Boiling Point (Predicted) | 289.3 ± 13.0 °C | [2] |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.39 ± 0.10 | [2] |
| Appearance | White to yellow crystalline solid | [1] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | 2-8 °C | [2] |
| CAS Number | 23012-13-7 | [1][2] |
Molecular Structure
The structure of this compound features a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a carboxylic acid group attached at the C4 position. The oxazole ring is an electron-deficient system, which influences its reactivity. The conjugate acid of the parent oxazole has a pKa of 0.8, indicating it is a weak base.[3]
References
Introduction: The Significance of Oxazole-4-carboxylic Acid
An In-Depth Technical Guide to the Physical Characteristics of Oxazole-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (C₄H₃NO₃, CAS No: 23012-13-7) is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a carboxylic acid group.[1] This molecular architecture makes it a valuable and versatile building block in medicinal chemistry and materials science.[2][3] The oxazole core is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Consequently, this scaffold is integral to the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[2] Its carboxylic acid handle provides a reactive site for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex molecules like STING agonists for cancer therapy.[1][4]
A thorough understanding of the physical characteristics of this compound is paramount for its effective utilization. These properties govern its behavior in chemical reactions, its formulation into drug products, and its interaction with biological systems. This guide provides a detailed examination of its key physical attributes, the experimental methodologies used to determine them, and the scientific rationale underpinning these choices.
Molecular Structure and Core Properties
The fundamental properties of a molecule are dictated by its structure. This compound has a molecular weight of 113.07 g/mol .[5] Its structural formula and key identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1][6] |
| Molecular Weight | 113.07 g/mol | [2] |
| CAS Number | 23012-13-7 | [1][2] |
| IUPAC Name | 1,3-oxazole-4-carboxylic acid | [6] |
| SMILES | OC(=O)C1=COC=N1 | [6] |
| InChI Key | JBCFJMYPJJWIRG-UHFFFAOYSA-N | [6][7] |
The presence of both a weakly basic oxazole ring and an acidic carboxylic acid group imparts amphoteric character to the molecule, influencing its solubility and its role in non-covalent interactions such as hydrogen bonding.
Solid-State Properties: Appearance, Melting Point, and Crystal Structure
The solid-state characteristics of an active pharmaceutical ingredient (API) or a synthetic intermediate are critical for handling, purification, and formulation.
Physical Appearance
This compound is typically supplied as a crystalline solid.[2] The color can range from white to pale orange or brown, which may depend on the purity of the sample.[1][2][6] Commercially available grades often have a purity of 97% or higher.[6]
Melting Point
The melting point is a crucial indicator of purity and is fundamental for quality control.
| Reported Melting Point | Source(s) |
| 142 °C | [1] |
| 138-142 °C |
Causality and Experimental Protocol: Differential Scanning Calorimetry (DSC)
The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point. While traditional capillary melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a more quantitative and reproducible determination.
Workflow for Melting Point Determination via DSC
Caption: Workflow for determining melting point using DSC.
Protocol Steps:
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is placed into an aluminum DSC pan. The pan is hermetically sealed to prevent sublimation.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific heating rate, typically 5-10 °C/min, over a temperature range that brackets the expected melting point.
-
Analysis: The DSC cell heats both the sample and reference pans. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
Data Interpretation: As the sample melts, it absorbs energy, resulting in an endothermic peak on the thermogram. The onset temperature of this peak is reported as the melting point. The sharpness of the peak provides an indication of the sample's purity.
Crystal Structure
Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
The definitive method for determining a molecule's three-dimensional arrangement in a crystal is SC-XRD.
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern produced by the X-rays scattering off the electron clouds of the atoms.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational software is used to solve the phase problem and build an initial model of the structure, which is then refined to best fit the experimental data. The final output provides precise bond lengths, bond angles, and intermolecular interactions.
Solubility and Acidity (pKa)
Solubility is a critical parameter for reaction kinetics, purification (crystallization), and bioavailability. It is intrinsically linked to the molecule's acidity.
Solubility Profile
This compound is reported to be soluble in methanol.[1] Its unique carboxylic acid functionality contributes to its overall solubility profile.[2] A comprehensive solubility assessment would involve testing in a range of solvents with varying polarities, from non-polar (e.g., hexanes) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., water, ethanol). Due to its acidic proton, solubility is expected to be significantly higher in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) where it forms the more soluble carboxylate salt.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. It dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and ability to interact with biological targets.
-
Predicted pKa: 3.39 ± 0.10[1]
This predicted value is consistent with a carboxylic acid group attached to an electron-withdrawing heterocyclic ring. For context, the parent oxazole ring itself is a very weak base, with a conjugate acid pKa of 0.8.[8]
Experimental Determination: Potentiometric Titration
The pKa can be experimentally verified using potentiometric titration.
Caption: Ionization of this compound.
Protocol Steps:
-
A solution of this compound of known concentration is prepared in water or a water/co-solvent mixture.
-
A calibrated pH electrode is placed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated acid (HA) and the deprotonated carboxylate (A⁻) are equal.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential. A ¹H NMR spectrum for this compound is available, confirming its structure.[7]
-
Expected ¹H NMR Signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is highly dependent on concentration and solvent.
-
Oxazole Ring Protons (H2 and H5): Two distinct signals in the aromatic region (typically 7-9 ppm). These protons would appear as singlets, as they are not coupled to other protons. The specific chemical shifts are influenced by the electronic environment of the oxazole ring.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.
-
Oxazole Ring Carbons (C2, C4, C5): Three distinct signals in the aromatic/heteroaromatic region (approx. 110-160 ppm). The carbon attached to the carboxylic acid (C4) would be readily identifiable. Studies on related 5-hydroxythis compound derivatives highlight the sensitivity of these chemical shifts to substitution and potential molecular instability, underscoring the importance of careful spectral analysis.[9][10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp band around 1700-1750 cm⁻¹.
-
C=N and C=C Stretches (Oxazole Ring): Multiple bands in the 1500-1650 cm⁻¹ region.
-
C-O Stretches: Bands in the fingerprint region, typically 1000-1300 cm⁻¹.
Commercial samples have been verified to have an infrared spectrum that conforms to the expected structure.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): For this compound (MW = 113.07), a prominent peak would be expected at an m/z corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₄H₃NO₃).
-
Fragmentation: The electron impact (EI) mass spectrum of the parent oxazole ring is dominated by the molecular ion, with key fragments arising from the loss of H, HCN, and CO.[11] For the carboxylic acid derivative, a characteristic fragmentation would be the loss of COOH (45 Da) or H₂O (18 Da).
Conclusion
The physical characteristics of this compound—from its solid-state properties like melting point to its solution behavior governed by pKa and its spectroscopic fingerprint—are integral to its application in research and development. The methodologies described herein represent the gold standard for characterizing such a molecule, providing the reliable and reproducible data necessary for advancing scientific discovery. A comprehensive analysis, grounded in these principles, ensures the quality, consistency, and efficacy of this important chemical building block in the creation of novel drugs and materials.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. This compound | 23012-13-7 [chemicalbook.com]
- 5. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound(23012-13-7) 1H NMR spectrum [chemicalbook.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Stability and Spectroscopic Properties of 5-Hydroxythis compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to Oxazole-4-carboxylic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of oxazole-4-carboxylic acid, a pivotal heterocyclic building block in contemporary organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, robust synthetic protocols, characteristic spectroscopic data, and diverse applications of this versatile molecule.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The oxazole scaffold is valued for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] this compound, in particular, serves as a highly versatile intermediate, leveraging the reactivity of both the heterocyclic ring and the carboxylic acid functionality for the construction of complex molecular architectures.[2]
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.
Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 23012-13-7 | [3] |
| Molecular Formula | C₄H₃NO₃ | [3] |
| Molecular Weight | 113.07 g/mol | [3] |
| IUPAC Name | 1,3-Oxazole-4-carboxylic acid | [3] |
| Synonyms | 4-Oxazolecarboxylic acid, 4-Carboxyoxazole | [3] |
| Appearance | White to light orange or brown crystalline powder | [3] |
| Melting Point | 138-142 °C | [3] |
| Solubility | Soluble in methanol | |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [3] |
Molecular Structure
The structure of this compound, featuring a planar, aromatic oxazole ring connected to a carboxylic acid group at the C4 position, is depicted below.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of oxazole derivatives has been a subject of extensive research, leading to the development of several efficient methodologies. While various methods exist for substituted oxazoles, a general and adaptable approach for the synthesis of this compound and its derivatives can be derived from modern synthetic protocols.
Synthetic Strategy: Iron-Catalyzed Isomerization of Isoxazoles
One of the elegant and efficient methods for the synthesis of oxazole-4-carboxylates involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[4] This reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then rearranges to the more stable oxazole ring system.[4] Subsequent hydrolysis of the resulting ester yields the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from General Procedures)
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Synthesis of Methyl oxazole-4-carboxylate [4]
-
To a solution of 4-formyl-5-methoxyisoxazole (1 equivalent) in anhydrous dioxane, add FeCl₂·4H₂O (0.2 equivalents).
-
Heat the reaction mixture to 105 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve methyl oxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1-1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Proton | ~8.4 - 8.6 | Singlet | H5 |
| ~8.7 - 8.9 | Singlet | H2 | |
| ~13.0 - 14.0 | Broad Singlet | COOH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~162 - 165 | C=O (Carboxylic acid) |
| ~150 - 155 | C2 | |
| ~140 - 145 | C5 | |
| ~135 - 140 | C4 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[5] The broad singlet for the carboxylic acid proton is characteristic and may sometimes be exchanged with deuterium in deuterated solvents containing D₂O.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1680-1720 | Strong |
| C=N stretch (oxazole ring) | ~1600 | Medium |
| C-O stretch (oxazole ring and carboxylic acid) | 1200-1300 | Strong |
The broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[6]
Chemical Reactivity and Applications
This compound is a valuable building block due to the distinct reactivity of its constituent parts.
Reactivity Profile
-
Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further synthetic transformations.
-
Oxazole Ring: The oxazole ring is relatively stable but can participate in certain reactions. Electrophilic aromatic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position, especially with an activating group.[7][8] The oxazole ring can also act as a diene in Diels-Alder reactions, leading to the formation of pyridines.[7]
Applications in Drug Discovery and Agrochemicals
This compound and its derivatives are key components in the synthesis of various biologically active molecules.
-
Pharmaceuticals: The oxazole moiety is present in a number of drugs and clinical candidates with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][9] For instance, derivatives of this compound have been investigated for their inhibitory activity on blood platelet aggregation.[10]
-
Agrochemicals: This compound also serves as a precursor for the development of novel herbicides and fungicides, where the oxazole core contributes to the biological efficacy.[2]
-
Building Block in Total Synthesis: The unique reactivity of this compound makes it a valuable intermediate in the total synthesis of complex natural products.
Caption: Key application areas of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin, eye, and respiratory irritation.
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-established and expanding role in chemical synthesis. Its versatile reactivity, coupled with the biological significance of the oxazole scaffold, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and functional materials. This guide has provided a detailed overview of its properties, synthesis, and applications to support researchers in leveraging this valuable chemical entity in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 430110010 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Syntheses of 5-substituted this compound derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Oxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active agents and functional materials.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical basis for the observed spectral features, presents experimental data with in-depth interpretation, and outlines a validated protocol for data acquisition. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of oxazole-containing molecules.
Introduction to this compound: A Molecule of Significance
The oxazole moiety is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, in particular, offers a strategic handle for medicinal chemists to introduce diverse functionalities through amide bond formation and other derivatizations of the carboxylic acid group. Its unique electronic and structural features, governed by the interplay of the electron-withdrawing carboxylic acid and the aromatic oxazole ring, dictate its reactivity and spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the two protons on the oxazole ring and the acidic proton of the carboxyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.5 | Singlet |
| H5 | ~8.3 | Singlet |
| -COOH | ~12-13 (broad) | Singlet |
Data is compiled from typical values for similar structures and available spectral data.[2]
Interpretation:
-
H2 and H5 Protons: The downfield chemical shifts of the H2 and H5 protons are a direct consequence of the aromatic nature of the oxazole ring and the deshielding effect of the electronegative oxygen and nitrogen atoms. The singlet multiplicity for both protons indicates the absence of adjacent proton coupling partners.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift (δ 12-13 ppm). This is due to strong deshielding and hydrogen bonding effects. The broadness of the signal is a result of chemical exchange with residual water or other protic species in the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable insights into the carbon framework of this compound.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150-155 |
| C4 | ~138-142 |
| C5 | ~125-130 |
| -COOH | ~165-170 |
Predicted values are based on established chemical shift ranges for oxazole derivatives and computational models.[3][4][5]
Interpretation:
-
C2 Carbon: The C2 carbon, situated between the electronegative oxygen and nitrogen atoms, experiences significant deshielding and thus resonates at the most downfield position among the ring carbons.
-
C4 and C5 Carbons: The C4 and C5 carbons of the oxazole ring appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern.
-
Carboxylic Acid Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the characteristic downfield region for carboxylic acids.
Experimental Protocol for NMR Analysis
A standardized workflow ensures the acquisition of high-quality NMR data for structural confirmation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the acidic proton.
-
For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | ~3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |
| C=N (Oxazole Ring) | Stretching | ~1650 | Medium |
| C=C (Oxazole Ring) | Stretching | ~1580 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |
Data compiled from established IR correlation tables.[6][7][8]
Interpretation:
-
O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and strong absorption band for the O-H stretch, which often overlaps with the C-H stretching region.[6] This broadening is a result of extensive intermolecular hydrogen bonding, forming dimers in the solid state or concentrated solutions.
-
C=O Stretch: A strong and sharp absorption band in the region of 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding.
-
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring typically appear in the 1650-1500 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the carboxylic acid is expected between 1320 and 1210 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to ensure a flat baseline.
-
Identify and label the major absorption bands.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the molecule.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (113.07 g/mol ). The exact mass, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental formula (C₄H₃NO₃).
-
Key Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) is expected to involve several characteristic pathways:
-
Loss of a hydroxyl radical (-•OH, m/z 96): This is a common fragmentation for carboxylic acids.
-
Loss of formic acid (-HCOOH, m/z 68): Decarboxylation is another typical fragmentation pathway for carboxylic acids.
-
Ring Cleavage: The oxazole ring can undergo characteristic fragmentation, often involving the loss of CO, HCN, or other small neutral molecules.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound(23012-13-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Visualizer loader [nmrdb.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Biological activity of substituted Oxazole-4-carboxylic acid analogs
An In-depth Technical Guide to the Biological Activity of Substituted Oxazole-4-carboxylic Acid Analogs
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[3] Oxazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4] This guide focuses specifically on substituted this compound analogs, a subclass that has garnered significant attention for its therapeutic potential. The carboxylic acid moiety at the 4-position often serves as a critical pharmacophore, enhancing solubility and providing a key interaction point with biological targets. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this promising class of compounds.
Part 1: Synthesis Strategies for this compound Analogs
The biological evaluation of any chemical series begins with its synthesis. The substitution pattern on the oxazole ring is paramount, as it directly dictates the resulting biological activity.[1] Numerous synthetic routes have been developed, often tailored to achieve specific substitution patterns at the C2 and C5 positions.
A common and versatile approach involves the condensation and subsequent cyclization of α-haloketones with amides, a method known as the Bredereck reaction.[5] Another powerful strategy is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5][6] More contemporary methods employ metal-catalyzed reactions, such as copper or palladium-catalyzed cross-coupling and cyclization reactions, to afford highly substituted oxazoles with good functional group tolerance.[5][7]
Below is a generalized workflow for the synthesis of substituted this compound analogs, illustrating a common multi-step sequence. The choice of specific reagents for R1 and R2 is the primary driver for creating a library of diverse analogs for biological screening.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Theoretical and Computational Investigation of Oxazole-4-Carboxylic Acid
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural unit is prevalent in a multitude of natural products and synthetic pharmaceuticals, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The inherent rigidity, planarity, and capacity for hydrogen bonding make the oxazole ring a privileged scaffold in the rational design of novel therapeutic agents.[1] Oxazole-4-carboxylic acid, in particular, serves as a versatile building block for the synthesis of more complex derivatives with tailored pharmacological profiles.[5]
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the chemical behavior and biological potential of this compound. By integrating quantum mechanical calculations, molecular docking, and molecular dynamics simulations with established experimental protocols, researchers can gain profound insights into the structure-activity relationships that govern the efficacy of this important class of molecules.
Part 1: Foundational Principles and Synthesis
A thorough understanding of the synthesis and fundamental physicochemical properties of this compound is paramount before embarking on computational studies. The experimental data generated in this phase serves as a crucial benchmark for validating theoretical models.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and desired scale. A common and reliable method involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from ethyl isocyanoacetate.[6]
Experimental Protocol: Synthesis of this compound [6]
-
Esterification: Ethyl oxazole-4-carboxylate is prepared from freshly synthesized ethyl isocyanoacetate, carbonyl diimidazole, and formic acid.
-
Saponification: To a stirred solution of ethyl oxazole-4-carboxylate (1 equivalent) in tetrahydrofuran (THF), add aqueous potassium hydroxide (4M, 1.1 equivalents).
-
Homogenization: Add additional THF until the two-phase mixture becomes homogeneous.
-
Reaction Monitoring: Stir the reaction mixture for approximately 5 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Neutralization: Carefully add a strong cation exchange resin (e.g., Amberlyst® 15) until the supernatant reaches a pH of approximately 4. The solution will become turbid.
-
Isolation: Filter the mixture and wash the resin with THF followed by water.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dry the resulting solid residue in a vacuum desiccator over P₂O₅ to yield this compound.
The rationale behind this two-step approach lies in the purification advantages. The intermediate ester is often easier to purify by chromatography or crystallization than the final carboxylic acid. The subsequent saponification is a high-yielding and clean reaction, providing the desired product in good purity.
Spectroscopic Characterization
Spectroscopic analysis provides the experimental fingerprint of the synthesized molecule, which is indispensable for structural confirmation and for comparison with computationally predicted properties.
| Spectroscopic Data | This compound |
| ¹H NMR (in CDCl₃ with 1% (CD₃)₂SO)[6] | δ 11.4 (bs, 1H), 8.23 (d, 1H, J = 0.9 Hz), 7.94 (d, 1H, J = 0.9 Hz) |
| ¹³C NMR (in CDCl₃ with 1% (CD₃)₂SO)[6] | δ 162.0 (C=O), 151.0 (d), 143.5 (d), 133.0 (s) |
| IR (Infrared) | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N, and C-O stretching vibrations are expected. |
| UV-Vis (Ultraviolet-Visible) | Absorption maxima are typically observed in the range of 200-400 nm, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[7] |
Experimental Protocol: Spectroscopic Analysis
-
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
-
-
-
Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for liquids/oils).
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Part 2: Theoretical and Computational Framework
Computational chemistry provides a powerful lens through which to examine the electronic structure, reactivity, and intermolecular interactions of this compound at a level of detail inaccessible by experimental means alone.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[11][12] For this compound, DFT is employed to understand its intrinsic reactivity and to predict spectroscopic properties that can be compared with experimental data.
Core Concepts in DFT Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[13]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.[1]
-
Reactivity Descriptors: Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the overall reactivity of the molecule.[11]
Computational Protocol: DFT Analysis [4]
-
Structure Preparation: Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is to use the B3LYP functional with the 6-311++G(d,p) basis set.[11] This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational frequencies for comparison with experimental IR spectra.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain electronic properties such as HOMO and LUMO energies, MEP, and Mulliken or Natural Bond Orbital (NBO) charges.
-
Analysis: Analyze the output files to extract the desired quantum chemical parameters. Visualize the FMOs and MEP maps to gain qualitative insights into the molecule's reactivity.
Caption: Workflow for DFT analysis of this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[3] For this compound derivatives, docking studies are essential for identifying potential biological targets and for understanding the key interactions that contribute to binding affinity.
Computational Protocol: Molecular Docking [14][15]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, either based on the position of a known co-crystallized ligand or by using a pocket detection algorithm.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the this compound derivative.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method.
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site of the receptor.
-
The program will generate a series of possible binding poses, each with an associated docking score that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.
-
Visualize the ligand-protein complex to gain a qualitative understanding of the binding mode.
-
Caption: General workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a ligand-protein complex over time.[16][17] This method can be used to assess the stability of a docked pose and to calculate binding free energies.
Computational Protocol: MD Simulation of a Ligand-Protein Complex [18][19]
-
System Preparation:
-
Start with the best-ranked pose from the molecular docking study.
-
Place the ligand-protein complex in a simulation box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant temperature and pressure (NPT ensemble).
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular interactions over time.
-
Part 3: Data Interpretation and Application
The true power of theoretical and computational studies lies in their ability to explain experimental observations and to guide further research. By integrating the results from DFT, molecular docking, and MD simulations, a comprehensive picture of the chemical and biological properties of this compound and its derivatives can be constructed. This integrated approach is crucial for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. irjweb.com [irjweb.com]
- 12. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking - An easy protocol [protocols.io]
- 16. Molecular Dynamics of Oxazole Yellow Dye in its Ground and First Excited Electronic States in Solution and when Intercalated in dsDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. GROMACS Tutorials [mdtutorials.com]
Methodological & Application
Amide bond formation with Oxazole-4-carboxylic acid protocols
An in-depth guide to the formation of amide bonds with oxazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the chemical principles, a comparison of common protocols, and step-by-step instructions for practical application.
Introduction: The Significance of Oxazole-4-Carboxamides
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The oxazole motif is a key component in numerous biologically active natural products and synthetic compounds, prized for its ability to act as a peptide bond isostere, a conformational constraint in peptidomimetics, and a versatile scaffold for interacting with biological targets.[1] The formation of an amide bond (an oxazole-4-carboxamide) is the most common and critical transformation this acid undergoes, serving as the linchpin for integrating the oxazole core into larger molecular architectures, including peptides, small molecule inhibitors, and functional polymers.
However, as a heteroaromatic carboxylic acid, its reactivity in amidation reactions is not always analogous to simple aliphatic or benzoic acids. The electron-withdrawing nature of the oxazole ring can influence the nucleophilicity of the carboxylate and the stability of activated intermediates.[2] Therefore, a nuanced understanding of the available coupling methodologies is essential for achieving high yields, minimizing side reactions, and preserving chiral integrity when applicable. This guide provides a senior scientist's perspective on selecting and executing the optimal protocol for your synthetic goals.
Core Principle: The Universal Path to Amidation
The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction forming a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide.[3][4] Modern amide synthesis circumvents this by activating the carboxylic acid. The central principle is to convert the carboxyl hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Figure 1: General workflow for amide bond formation.
Protocols for Amide Bond Formation
The choice of coupling reagent is the most critical decision in designing an amidation reaction. The optimal choice depends on the scale of the reaction, the steric and electronic properties of the amine, cost considerations, and the need to suppress side reactions, particularly racemization in peptide synthesis.
Carbodiimide-Mediated Coupling (EDC/DCC with Additives)
Carbodiimides are among the most common and cost-effective coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored for its water-soluble urea byproduct, which simplifies purification. The mechanism involves the formation of a highly reactive O-acylisourea intermediate.
Causality Behind the Protocol: The O-acylisourea intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is almost always included.[5] These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more stable active ester, which then smoothly reacts with the amine with minimal racemization.[5]
Figure 2: EDC/HOBt coupling mechanism.
Detailed Protocol: EDC/HOBt Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) in one portion. Stir the mixture at 0 °C for 15-30 minutes. A clear solution should be observed as the active ester forms.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equiv), especially if the amine is provided as a salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
If using DCM, dilute the mixture with more DCM and wash sequentially with 5% HCl (or citric acid) solution, saturated NaHCO₃ solution, and brine.
-
If using DMF, dilute the reaction with ethyl acetate or another suitable organic solvent and perform the same aqueous washes. The water-soluble EDC byproduct (EDU) will be removed during these washes.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Onium Salt-Mediated Coupling (HATU/HBTU, PyBOP)
Onium salts (both uronium/aminium and phosphonium types) are highly efficient coupling reagents that offer faster reaction times and higher yields, particularly for sterically hindered substrates or challenging couplings.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt that reacts with the carboxylic acid to form a highly reactive OA_t_ active ester.
Causality Behind the Protocol: The superiority of HATU stems from the nature of the 7-aza-1-hydroxybenzotriazole (HOAt) group within its structure. The nitrogen atom in the pyridine ring of the resulting active ester acts as a neighboring group, accelerating the rate of aminolysis compared to HOBt-based esters.[5] This makes HATU exceptionally effective for difficult couplings and for minimizing racemization.
Figure 3: HATU coupling mechanism.
Detailed Protocol: HATU Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM, ~0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 equiv) to the solution.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv). The order of addition can be varied, but adding the base last often initiates the reaction.
-
Reaction: Stir the mixture at room temperature. Reactions are often rapid, typically completing in 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: The work-up is similar to the EDC protocol. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with dilute acid, saturated NaHCO₃, and brine to remove the base, unreacted amine, and byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography or recrystallization.
Comparative Summary and Experimental Considerations
Choosing the right protocol involves balancing reactivity, cost, and ease of purification.
| Method | Coupling Reagent | Additive | Typical Base | Pros | Cons |
| Carbodiimide | EDC, DIC | HOBt, HOAt | DIPEA, NMM | Cost-effective; water-soluble byproduct (EDC).[5] | Slower reaction times; risk of side reactions without additives. |
| Onium Salt | HATU, HBTU, PyBOP | None (built-in) | DIPEA, Collidine | High efficiency, fast reactions, low racemization, good for difficult couplings.[5] | Higher cost; byproducts are less soluble and require careful work-up. |
| Acyl Halide | SOCl₂, (COCl)₂ | None | Pyridine, TEA | Highly reactive intermediate; inexpensive reagents. | Harsh conditions (heat, strong acids); limited functional group tolerance; safety concerns.[4] |
| Fluoride-based | Deoxo-Fluor | None | DIPEA | Mild conditions; one-pot procedure.[6] | Reagent is moisture-sensitive and specialized. |
Key Experimental Considerations:
-
Solvent: Anhydrous DMF is a versatile solvent for most amide couplings due to its high polarity, which aids in dissolving most reactants. Anhydrous DCM is an excellent alternative when a non-polar, easily removable solvent is preferred.
-
Base: A tertiary amine base (DIPEA, NMM) is crucial. It neutralizes any acid salts (like EDC·HCl or amine hydrochlorides) and maintains a basic environment necessary for the free amine to act as a nucleophile. Use at least 2 equivalents, especially if the amine is a hydrochloride salt.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equiv) and coupling reagent (1.1-1.2 equiv) relative to the carboxylic acid is common practice to drive the reaction to completion.
-
Temperature: Most modern couplings proceed efficiently at room temperature. Cooling to 0 °C during the activation step (especially for carbodiimides) can help minimize side reactions before the amine is added.
Overall Workflow Visualization
Figure 4: Step-by-step experimental workflow.
Conclusion
The synthesis of amides from this compound is a robust and reliable transformation when appropriate methodologies are employed. For most applications, onium salt reagents like HATU offer the best balance of speed, efficiency, and suppression of side reactions, making them the go-to choice in modern drug discovery labs. For larger-scale syntheses where cost is a primary driver, a well-optimized EDC/HOBt protocol remains a highly viable and effective alternative. By understanding the chemical principles behind carboxyl activation and carefully controlling the reaction parameters, researchers can confidently incorporate this valuable heterocyclic scaffold into their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. peptide.com [peptide.com]
- 6. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Esterification of Oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Oxazole-4-Carboxylate Esters
The oxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. Oxazole-4-carboxylic acid, in particular, serves as a versatile scaffold. Its conversion to the corresponding esters unlocks a critical gateway for further functionalization, enabling its incorporation into complex molecular architectures, modulating pharmacokinetic properties, and serving as a key intermediate in the synthesis of high-value compounds.
This document serves as a senior application scientist's guide to the strategic selection and execution of esterification methods for this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that researchers can select and optimize a protocol that is not only successful but also robust, scalable, and tailored to their specific synthetic goals.
Foundational Chemistry: Understanding the Substrate
This compound is an electron-deficient heteroaromatic carboxylic acid. The electron-withdrawing nature of the oxazole ring increases the acidity of the carboxylic proton but can also influence the reactivity of the ring itself under certain conditions. This dual nature necessitates a careful choice of esterification strategy to maximize yield while preserving the integrity of the heterocyclic core. We will explore three field-proven methods, each with a distinct mechanistic profile and application window.
Method Selection Workflow
Choosing the right esterification method is a critical decision point. The following diagram outlines a logical workflow based on key substrate and experimental constraints.
Caption: Decision workflow for selecting an esterification method.
Method 1: Fischer-Speier Esterification (The Workhorse)
This classical method relies on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. It is cost-effective and simple but requires robust substrates that can tolerate heat and strong acid.
Mechanistic Rationale
The Fischer esterification is an equilibrium-controlled process.[1][2] A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the this compound.[3][4][5] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[2][3][5] To drive the reaction to completion, one must either use a large excess of the alcohol or actively remove the water byproduct (e.g., via a Dean-Stark apparatus).[1][4]
Detailed Protocol: Synthesis of Methyl Oxazole-4-carboxylate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq). Add a large excess of anhydrous methanol, which acts as both reactant and solvent (e.g., 100 mL).
-
Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL). Caution: This addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-16 hours. The reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by recrystallization or silica gel column chromatography if necessary.
Method 2: Steglich Esterification (The Mild Mediator)
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a powerful and mild alternative. It utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7]
Mechanistic Rationale
This method avoids strong acid and high temperatures. DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to a slow, irreversible 1,3-rearrangement to a stable N-acylurea, which is a common side reaction.[7] The genius of the Steglich protocol is the addition of catalytic DMAP. DMAP is a superior nucleophile to the alcohol and rapidly intercepts the O-acylisourea to form an acylpyridinium salt. This new intermediate is even more reactive than the O-acylisourea, is not susceptible to rearrangement, and is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[7][8] The water formed during the reaction is consumed by DCC, which converts to dicyclohexylurea (DCU), a largely insoluble byproduct.[6]
Detailed Protocol: Synthesis of Benzyl Oxazole-4-carboxylate
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Round-bottom flask with a septum and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Syringes
-
Sintered glass funnel for filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask again to 0°C to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography to remove any residual DCU and other impurities.
Method 3: Mitsunobu Reaction (The Precision Tool)
The Mitsunobu reaction is unparalleled for its mildness and stereochemical control, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[9][10] While the stereoinversion is not relevant when using simple achiral alcohols, the exceptionally mild, near-neutral conditions make it ideal for highly sensitive or precious substrates.
Mechanistic Rationale
The Mitsunobu reaction is a redox-coupled process.[10] It begins with the reaction between triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt.[9][11] The alcohol then adds to this species, forming an alkoxyphosphonium salt. The this compound, deprotonated by the hydrazine byproduct, acts as a nucleophile and attacks the alkoxyphosphonium salt in an Sₙ2 fashion, displacing triphenylphosphine oxide (TPPO) and yielding the final ester.[11] The main challenges are the use of stoichiometric reagents and the often-difficult removal of the TPPO and hydrazine byproducts.
Detailed Protocol: Esterification with a Sensitive Alcohol
Materials:
-
This compound
-
A sensitive or chiral secondary alcohol (e.g., (R)-(-)-2-Butanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Dry round-bottom flask with a septum and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.2 eq). Dissolve the solids in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise via syringe to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C during the addition. Caution: Azodicarboxylates are hazardous; handle with care.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: This is the most challenging step. The crude residue contains the desired ester, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct. Purification is almost always achieved via silica gel column chromatography. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective, as the byproducts are more polar than the target ester.
Comparative Analysis & Troubleshooting
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temp, Neutral pH) | Very Mild (0°C to RT, Neutral pH) |
| Key Reagents | H₂SO₄ or TsOH, Excess Alcohol | DCC (or EDC), DMAP (catalytic) | PPh₃, DEAD or DIAD |
| Advantages | Inexpensive, simple reagents, scalable. | Mild conditions, high yields, broad scope.[7][12] | Extremely mild, stereochemical inversion at alcohol.[9] |
| Disadvantages | Requires robust substrates, equilibrium reaction.[4][5] | Stoichiometric coupling agent, DCU byproduct can be hard to remove completely. | Stoichiometric, expensive reagents; difficult byproduct removal (TPPO).[13] |
| Substrate Scope | Good for simple, stable acids and primary/secondary alcohols.[2] | Excellent for acid/base sensitive substrates and sterically hindered components.[7] | Ideal for precious, multifunctional, and chiral substrates. |
Troubleshooting Common Issues:
-
Low Yield in Fischer Reaction: Ensure alcohol is anhydrous and use a sufficient excess. If possible, remove water azeotropically (e.g., using toluene and a Dean-Stark trap).
-
Persistent DCU in Steglich Product: After filtration, concentrate the crude product and redissolve in a minimal amount of DCM. Cool to 0°C or -20°C to precipitate more DCU and re-filter. Careful column chromatography is key.
-
Difficulty Removing TPPO in Mitsunobu Product: After concentration, triturate the crude mixture with cold diethyl ether. TPPO has low solubility and may precipitate. Alternatively, specific chromatography techniques (e.g., using a gradient with a small percentage of DCM in hexanes) can improve separation.
Conclusion
The esterification of this compound is a fundamental transformation that can be approached with several robust methodologies. The choice is not arbitrary but a strategic decision based on substrate stability, cost, scale, and desired purity. For simple, robust applications, the Fischer-Speier method remains a viable option. For most modern synthetic applications involving sensitive substrates, the Steglich esterification offers a superior balance of mildness, efficiency, and practicality. Finally, for cases demanding the utmost gentleness or specific stereochemical outcomes, the Mitsunobu reaction, despite its purification challenges, is an indispensable tool in the synthetic chemist's arsenal.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Oxazole-4-Carboxylic Acid in the Synthesis of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding potent and resilient therapeutic agents.[1] The oxazole ring, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] This guide provides an in-depth exploration of oxazole-4-carboxylic acid and its derivatives as a versatile platform for the synthesis of new antimicrobial agents. We will elucidate the causal logic behind synthetic strategies, provide detailed, field-proven protocols for synthesis and evaluation, and discuss the critical structure-activity relationships (SAR) that govern efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibiotics.
The Oxazole Scaffold: A Cornerstone in Antimicrobial Drug Discovery
The prevalence of the oxazole moiety in natural products and clinically approved drugs underscores its significance.[4][5] Its unique electronic and structural properties allow it to engage in various non-covalent interactions with biological targets like enzymes and proteins, making it an ideal building block for drug design.[1][6] The oxazole nucleus is relatively stable, and its derivatives can be synthesized with a high degree of functional group diversity, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[3]
This compound, in particular, serves as a strategic intermediate. The carboxylic acid group at the C4 position is a versatile chemical handle, perfectly poised for modification via amide coupling reactions. This allows for the systematic introduction of a wide array of chemical fragments to probe the binding pockets of bacterial targets and optimize antimicrobial potency.
General Synthetic Pathways to the Oxazole Core
Several classical and modern methods exist for constructing the oxazole ring. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Understanding these pathways is crucial for designing a synthetic route that is both efficient and adaptable.
Protocol 1: Synthesis of an this compound-Based Amide Library
This protocol details a robust, multi-step synthesis of a library of potential antimicrobial agents starting from readily available commercial materials. The workflow is designed to be self-validating, with clear checkpoints for chemical characterization.
Causality Behind the Experimental Design:
-
Step A (Hantzsch-type Synthesis): We employ a variation of the Hantzsch synthesis by reacting an α-haloketone (ethyl 2-chloroacetoacetate) with a primary amide (a substituted benzamide). This method is highly reliable for producing 2,4,5-trisubstituted oxazoles and allows for easy introduction of diversity at the C2 position, which is often critical for biological activity.
-
Step B (Saponification): The conversion of the ethyl ester to a carboxylic acid is a standard saponification. Using lithium hydroxide (LiOH) at room temperature is a mild and effective method that minimizes potential side reactions compared to harsher conditions with NaOH or KOH at reflux.
-
Step C (Amide Coupling): We utilize a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine). This combination is highly efficient for forming amide bonds, even with sterically hindered amines, and proceeds under mild conditions, preserving the integrity of the oxazole ring. This step is the key to creating a diverse library for SAR studies.
Detailed Step-by-Step Methodology
Step A: Synthesis of Ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate (Intermediate 1)
-
To a 250 mL round-bottom flask, add 4-chlorobenzamide (10.0 g, 64.3 mmol) and ethyl 2-chloroacetoacetate (11.7 mL, 83.6 mmol) in 100 mL of toluene.
-
Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature. Toluene is removed under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexane) to yield the product as a white solid.
-
Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include a singlet for the methyl group (~2.7 ppm), a triplet and quartet for the ethyl ester group, and aromatic protons.
Step B: Synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (Intermediate 2)
-
Dissolve Intermediate 1 (10.0 g, 35.7 mmol) in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL) in a 250 mL flask.
-
Add lithium hydroxide monohydrate (2.25 g, 53.6 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and acidify to pH ~2-3 with 1M HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Self-Validation: Confirm the structure. The disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) in the ¹H NMR spectrum are indicative of successful hydrolysis.
Step C: Parallel Synthesis of Oxazole Amide Derivatives (Final Products)
-
In an array of reaction vials, add Intermediate 2 (100 mg, 0.397 mmol) to each vial.
-
To each vial, add a different primary or secondary amine (1.1 equivalents, 0.437 mmol).
-
Add HATU (1.2 equivalents, 181 mg) and DIPEA (3.0 equivalents, 0.21 mL) to each vial, followed by 2 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Seal the vials and shake at room temperature for 8-12 hours.
-
Monitor a representative reaction by TLC or LC-MS.
-
Upon completion, dilute each reaction mixture with ethyl acetate (10 mL) and wash sequentially with 1M HCl (2x10 mL), saturated NaHCO₃ solution (2x10 mL), and brine (1x10 mL).
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify each derivative via preparatory TLC or column chromatography.
-
Self-Validation: Characterize each final compound by LC-MS and ¹H NMR to confirm its structure and purity.
Protocol 2: Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the synthesized library is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7] This is a standardized, high-throughput method for assessing antimicrobial activity.[8]
Detailed Step-by-Step Methodology
-
Preparation of Compounds: Prepare stock solutions of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the stock solution to the first column, and perform a 2-fold serial dilution across the plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only). A standard antibiotic like Ciprofloxacin should be run in parallel.[9]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Structure-Activity Relationships (SAR) and Mechanistic Insights
The data generated from the MIC assays are crucial for establishing a Structure-Activity Relationship (SAR). This involves correlating specific structural features of the synthesized molecules with their observed antimicrobial potency.[2]
Hypothetical SAR Data Table
| Compound ID | R Group (from R-NH₂) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Cpd-1 | Benzylamine | 16 | >64 |
| Cpd-2 | 4-Fluorobenzylamine | 8 | 32 |
| Cpd-3 | 4-(Trifluoromethyl)benzylamine | 4 | 16 |
| Cpd-4 | Cyclohexylamine | 32 | >64 |
| Cpd-5 | Morpholine | >64 | >64 |
Analysis and Interpretation
-
Role of Aromaticity: Aromatic amines (Cpd-1, 2, 3) generally show better activity than aliphatic amines (Cpd-4), suggesting a potential π-π stacking interaction with the biological target.
-
Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the benzylamine ring (fluoro in Cpd-2, trifluoromethyl in Cpd-3) significantly enhances activity against both Gram-positive and Gram-negative bacteria. This suggests that modulating the electronic properties of this region is key to potency.[10]
-
Mechanism of Action: Many oxazole-based antibacterials function by inhibiting essential cellular processes. For example, some have been shown to be inhibitors of the bacterial cell division protein FtsZ, leading to filamentation and cell death.[11] Others interfere with cell wall biosynthesis by targeting penicillin-binding proteins.[10][12] Further mechanistic studies, such as macromolecular synthesis assays or target-based enzymatic assays, would be required to elucidate the exact mechanism of a novel compound series.
Conclusion and Future Outlook
This compound is a highly valuable and strategically versatile building block in the synthesis of novel antimicrobial agents. The protocols and insights provided in this guide demonstrate a clear and logical pathway from rational design and synthesis to biological evaluation and SAR analysis. By systematically modifying the substituents at the C2 and C4 positions of the oxazole ring, researchers can rapidly generate diverse chemical libraries and identify compounds with potent activity against drug-resistant pathogens. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their metabolic stability and in vivo efficacy, paving the way for the development of clinically viable antibiotics.[11]
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Semantic Scholar [semanticscholar.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. medicopublication.com [medicopublication.com]
- 8. iajps.com [iajps.com]
- 9. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Anticancer Agents from Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Among its derivatives, those originating from oxazole-4-carboxylic acid represent a promising, albeit underexplored, class of potential anticancer agents. This guide provides an in-depth exploration of the design, synthesis, and evaluation of these compounds, offering both the theoretical underpinnings and practical protocols essential for advancing cancer research in this area.
The strategic modification of the this compound core allows for the systematic investigation of structure-activity relationships (SAR), paving the way for the rational design of potent and selective anticancer therapeutics.[1] While much of the existing literature focuses on the broader class of oxazole derivatives, this document will distill the available knowledge and provide a focused perspective on the development of novel drug candidates from this specific and promising starting material.[2][3]
Rationale for this compound in Anticancer Drug Design
The oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] This arrangement imparts a unique set of electronic and structural properties that make it an attractive scaffold for drug development. The carboxylic acid moiety at the 4-position serves as a versatile synthetic handle, allowing for the facile introduction of various functional groups, most notably through the formation of amide linkages (carboxamides). This chemical tractability enables the exploration of a wide chemical space to optimize biological activity.
Oxazole derivatives have been reported to exhibit a range of anticancer mechanisms, including the inhibition of crucial cellular targets such as protein kinases, tubulin, and DNA topoisomerases.[3][4][5] By strategically designing derivatives of this compound, researchers can aim to modulate these pathways to induce cancer cell death and inhibit tumor growth.
Synthetic Strategies for Oxazole-4-Carboxamide Derivatives
The primary route for derivatizing this compound into potential anticancer agents is through the synthesis of oxazole-4-carboxamides. This involves the coupling of the carboxylic acid with a diverse library of amines.
Protocol 2.1: General Synthesis of Oxazole-4-Carboxamides
This protocol outlines a standard procedure for the amide coupling of this compound with a selected primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Substituted amine (R-NH₂)
-
HATU (or other suitable coupling agent, e.g., HBTU, EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure oxazole-4-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anticancer Activity
The initial assessment of newly synthesized compounds involves determining their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate cell viability.
Protocol 3.1: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized oxazole-4-carboxamide derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Synthesized oxazole-4-carboxamide compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds from the DMSO stock solutions in complete culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from the wells and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the oxazole-4-carboxamide scaffold is crucial for elucidating the structure-activity relationship and optimizing anticancer potency.
Key SAR Insights for Oxazole Derivatives:
While specific SAR data for oxazole-4-carboxamides is limited, general trends observed for the broader class of oxazole-containing anticancer agents can guide the design of new derivatives.[3]
-
Substituents on the Amide Nitrogen: The nature of the substituent attached to the amide nitrogen is a critical determinant of biological activity. Aromatic and heteroaromatic rings are commonly employed. The electronic properties (electron-donating or electron-withdrawing groups) and steric bulk of these substituents can significantly influence target binding and cellular permeability.
-
Substitution at the 2- and 5-Positions of the Oxazole Ring: The 2- and 5-positions of the oxazole ring are amenable to substitution. Introducing aryl or heteroaryl groups at these positions can enhance π-π stacking interactions with biological targets.[1] The presence of specific functional groups, such as halogens or methoxy groups, on these aromatic rings can further modulate activity.
Data Presentation: Cytotoxicity of Hypothetical Oxazole-4-Carboxamide Derivatives
| Compound | R1 (at C2) | R2 (Amide Substituent) | Cancer Cell Line | IC₅₀ (µM) |
| OXA-01 | Phenyl | 4-Chlorophenyl | MCF-7 | 12.5 |
| OXA-02 | Phenyl | 4-Methoxyphenyl | MCF-7 | 25.8 |
| OXA-03 | 4-Fluorophenyl | 4-Chlorophenyl | MCF-7 | 8.2 |
| OXA-04 | 4-Fluorophenyl | 4-Methoxyphenyl | MCF-7 | 15.1 |
| OXA-05 | Phenyl | 4-Chlorophenyl | A549 | 18.3 |
| OXA-06 | 4-Fluorophenyl | 4-Chlorophenyl | A549 | 10.7 |
This table presents hypothetical data for illustrative purposes.
Mechanism of Action: Targeting Cancer-Related Pathways
Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms of action.[4][5] Elucidating the specific molecular targets of novel oxazole-4-carboxamides is a critical step in their development.
Potential Molecular Targets and Signaling Pathways:
-
Protein Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. Oxazole-based compounds have been identified as inhibitors of various kinases, such as VEGFR, EGFR, and others involved in cell proliferation and survival signaling pathways.[6]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some oxazole derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[3]
-
Induction of Apoptosis: Regardless of the primary molecular target, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis) in cancer cells.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
In Vivo Evaluation of Anticancer Efficacy
Promising compounds identified from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and safety in a whole-organism context. The subcutaneous xenograft model is a standard preclinical model for this purpose.
Protocol 6.1: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice and the subsequent evaluation of the antitumor activity of a lead oxazole-4-carboxamide compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old
-
Human cancer cell line
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Lead oxazole-4-carboxamide compound
-
Vehicle solution for compound administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Compound Administration: Prepare the dosing solution of the lead compound in the appropriate vehicle. Administer the compound to the treatment group according to a predetermined dosing schedule (e.g., daily or every other day) and route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle only.
-
Efficacy Assessment: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if desired, preserve them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the statistical significance of the differences in tumor volume and body weight between the groups.
Logical Relationship of Experimental Stages
Caption: The logical progression of drug development.
Conclusion and Future Directions
The development of anticancer agents from this compound presents a promising avenue for cancer therapy. The synthetic accessibility of oxazole-4-carboxamides, coupled with the diverse biological activities of the broader oxazole class, provides a strong foundation for the discovery of novel therapeutic candidates. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate these compounds.
Future efforts should focus on expanding the chemical diversity of oxazole-4-carboxamide libraries and conducting in-depth mechanistic studies to identify novel molecular targets. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating promising lead compounds into clinically effective anticancer drugs.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of Oxazole-4-Carboxylic Acid
Abstract: This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of Oxazole-4-carboxylic acid (CAS 23012-13-7). Intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries, these notes offer both theoretical insights and practical, step-by-step protocols. We delve into spectroscopic, chromatographic, and thermal methods, explaining the rationale behind procedural choices to ensure robust and reliable data generation.
Introduction and Significance
This compound is a heterocyclic compound that serves as a vital building block in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as specialized agrochemicals.[1][3] Given its role as a key starting material, the unambiguous confirmation of its identity, purity, and stability is paramount to ensure the quality, safety, and efficacy of the final products.
The inherent reactivity of the oxazole ring and the carboxylic acid moiety necessitates a multi-faceted analytical approach. This guide outlines an integrated workflow, demonstrating how techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis are synergistically employed for comprehensive characterization.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 23012-13-7 | [1][4] |
| Molecular Formula | C₄H₃NO₃ | [4] |
| Molecular Weight | 113.07 g/mol | [4] |
| Appearance | White to light orange/brown crystalline powder | [1][4][5] |
| Melting Point | 138-142 °C | [6] |
| Storage | 2-8°C, protected from moisture | [4] |
Integrated Analytical Workflow
A thorough characterization of this compound follows a logical progression from purity assessment to definitive structural confirmation. The following workflow illustrates how different analytical techniques are interconnected to build a complete profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Methods
Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: The oxazole ring is an electron-deficient aromatic system. The nitrogen and oxygen atoms strongly influence the electronic environment of the ring protons (H-2 and H-5), causing them to appear at distinct chemical shifts in the ¹H NMR spectrum. The carboxylic acid proton is acidic and its signal is typically broad and far downfield.
Expected ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| H-2 | ~8.8 - 9.0 | ~150 - 155 | Proton is adjacent to nitrogen in an azole ring, leading to significant deshielding. |
| H-5 | ~8.4 - 8.6 | ~138 - 142 | Proton is adjacent to the ring oxygen. |
| COOH | >12.0 (broad) | ~162 - 165 | Acidic proton signal is concentration-dependent and often broad due to exchange. Carbonyl carbon is deshielded. |
| C-4 | N/A | ~125 - 130 | Quaternary carbon attached to the carboxyl group. |
Note: Shifts are predictive and can vary based on solvent and concentration. Experimental data is crucial for confirmation.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: The key functional groups—the carboxylic acid (O-H and C=O) and the oxazole ring (C=N, C=C, C-O-C)—each have characteristic vibrational modes. The broad O-H stretch from the carboxylic acid dimer is a hallmark feature.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid (dimer) |
| ~1700 - 1730 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1580 - 1620 | C=N stretch | Oxazole Ring |
| ~1500 - 1550 | C=C stretch | Oxazole Ring |
| ~1100 - 1200 | C-O-C stretch | Oxazole Ring Ether Linkage |
A spectrum conforming to these bands provides strong evidence for the molecular structure.[5]
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Expertise & Causality: Under ionization, the molecule will form a molecular ion (M⁺˙ or [M-H]⁻) corresponding to its molecular weight (113.07). The fragmentation is driven by the stability of the resulting ions. Common fragmentation pathways for this compound include the loss of neutral molecules like CO₂ (decarboxylation) and CO.
Expected Mass Spectral Data
| m/z Value | Ion Identity | Pathway |
| 113 | [M]⁺˙ or [M-H]⁻ | Molecular Ion |
| 69 | [M - CO₂]⁺˙ | Loss of carbon dioxide (decarboxylation) |
| 41 | [C₂H₃N]⁺˙ | Ring fragmentation after decarboxylation |
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C₄H₃NO₃.[9]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of non-volatile compounds like this compound.[1][5] A reversed-phase method is typically employed due to the compound's polarity.
Expertise & Causality: A reversed-phase C18 column separates compounds based on hydrophobicity. This compound, being polar, will elute relatively quickly with a polar mobile phase (e.g., water/acetonitrile). Adding an acid (like formic or acetic acid) to the mobile phase is critical. It protonates the carboxylic acid, suppressing its ionization and ensuring a sharp, symmetrical peak shape by preventing interaction with residual silanols on the silica support.
Protocol 1: HPLC Purity Determination
Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA), analytical grade
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.05 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the working standard.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Gradient Program:
Time (min) %A (Water/FA) %B (ACN/FA) 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Self-Validation: The method is validated by the sharpness of the peak (good theoretical plates), symmetry (tailing factor close to 1), and reproducibility of the retention time across multiple injections.
Thermal Analysis
Melting Point and Differential Scanning Calorimetry (DSC)
The melting point is a fundamental physical property that indicates purity. A sharp melting range close to the literature value (138-142 °C) suggests high purity.[6] DSC provides more detailed information, including the onset of melting and any thermal events like decomposition.
Protocol 2: NMR Sample Preparation and Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
-
Pipettes and small vials
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate until the sample is fully dissolved.
-
Transfer the solution into an NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range from -1 to 15 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
Integrate the peaks and assign them to the corresponding protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Assign the signals to the corresponding carbon atoms.
-
Trustworthiness: The data is considered trustworthy if the number of signals, their chemical shifts, and (for ¹H) their integration values and splitting patterns are all consistent with the proposed structure of this compound.
Expert Insights and Troubleshooting
-
Compound Stability: Certain derivatives of oxazole carboxylic acids, particularly those with hydroxyl groups, can be unstable towards hydrolytic ring-opening and decarboxylation.[8][10][11] While this compound itself is generally stable, it should be stored in a cool, dry place and handled with care. Avoid prolonged exposure to harsh acidic or basic conditions during workup.[12]
-
NMR Signal for COOH: The carboxylic acid proton signal can sometimes be very broad or exchange with residual water in the solvent, making it difficult to observe. Running the NMR in a scrupulously dry solvent can sharpen the signal.
-
HPLC Peak Tailing: If the peak for this compound shows significant tailing, it indicates undesirable interactions with the stationary phase. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the analyte fully protonated.
Structural Data Correlation Diagram
The following diagram visually correlates the molecular structure of this compound with its expected key analytical signals.
Caption: Correlation of key structural features with their spectroscopic signals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Oxazolecarboxylic acid, 97% 23012-13-7-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. This compound(23012-13-7) 1H NMR [m.chemicalbook.com]
- 8. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrooxazoles A-D, New 2,5-Disubstituted this compound Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Stability and Spectroscopic Properties of 5-Hydroxythis compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Applications of Ethyl Oxazole-4-carboxylate in Synthesis: A Technical Guide for Researchers
Introduction: The Versatility of the Oxazole Scaffold
Ethyl oxazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties and multiple reactive sites offer a versatile platform for the construction of complex molecular architectures. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a common motif in a wide array of biologically active natural products and pharmaceutical agents.[2][3] This guide provides an in-depth exploration of the synthetic utility of ethyl oxazole-4-carboxylate, complete with detailed protocols and mechanistic insights for its key transformations.
The strategic placement of the ethyl ester at the 4-position, coupled with the reactive C2 and C5 positions of the oxazole ring, allows for a diverse range of chemical manipulations. This includes, but is not limited to, palladium-catalyzed C-H functionalization, transformations of the ester group, and its use as a linchpin in the synthesis of polysubstituted heterocyclic systems.[4] These applications have established ethyl oxazole-4-carboxylate as a valuable starting material for the discovery and development of novel therapeutic agents and functional materials.[3]
Core Synthetic Transformations and Protocols
The true power of ethyl oxazole-4-carboxylate as a synthetic intermediate is realized through a series of fundamental transformations that allow for the selective modification of its structure. This section details the protocols for these key reactions, providing not just the steps, but also the scientific rationale behind the chosen conditions.
Functionalization of the Carboxylate Group
The ethyl ester at the C4 position is a versatile handle for introducing a variety of functional groups, significantly expanding the accessible chemical space. The two primary transformations are hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.
The saponification of the ethyl ester is a straightforward yet crucial step for further derivatization, particularly for amide bond formation.
Causality and Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the ester. The use of an aqueous solution ensures the reaction proceeds to completion.
-
Solvent System: A mixture of an organic solvent like acetone and water is often employed to ensure the solubility of both the starting ester and the inorganic base.[5]
-
Temperature: Heating the reaction mixture accelerates the rate of hydrolysis.
-
Acidification: After the reaction is complete, acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Step-by-Step Protocol:
-
To a solution of ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of acetone and water (1:1 v/v), add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford oxazole-4-carboxylic acid.
The conversion of this compound to its corresponding amides is a key step in the synthesis of many biologically active molecules, as the amide bond is a common feature in pharmaceuticals.[6][7]
Causality and Experimental Choices:
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are widely used to activate the carboxylic acid and facilitate amide bond formation with minimal side reactions and racemization.[8]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7]
-
Solvent: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal for dissolving the reactants and facilitating the reaction.[9]
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxazole-4-carboxamide.
Workflow for Carboxylate Functionalization
Caption: Synthetic route from the ester to amides.
Palladium-Catalyzed C-H Arylation
A significant advancement in the functionalization of ethyl oxazole-4-carboxylate is the direct arylation of the C-H bonds at the C2 and C5 positions. This powerful method, often catalyzed by palladium, avoids the need for pre-functionalized starting materials, making it a highly atom-economical approach to 2,5-disubstituted oxazoles.
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium source, such as Pd(OAc)₂, and a phosphine ligand is crucial. The choice of ligand can influence the regioselectivity and efficiency of the reaction.
-
Base: A base, typically K₂CO₃ or Cs₂CO₃, is required to facilitate the C-H activation step.
-
Solvent: A high-boiling point, non-polar solvent like toluene or dioxane is often used.
-
Regioselectivity: The reaction typically proceeds with high regioselectivity, favoring arylation at the C5 position first, followed by the C2 position under more forcing conditions.
This protocol details the selective arylation at the C5 position of the oxazole ring.
Step-by-Step Protocol:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine ethyl oxazole-4-carboxylate (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.
Workflow for C-H Arylation
Caption: Palladium-catalyzed C-H arylation workflow.
Applications in Medicinal Chemistry
The oxazole moiety is a privileged scaffold in medicinal chemistry, and derivatives of ethyl oxazole-4-carboxylate have shown promise in various therapeutic areas.[3][10][11] The ability to readily diversify the oxazole core allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer and Anti-inflammatory Agents
Many oxazole-containing compounds exhibit potent anticancer and anti-inflammatory activities.[6] The carboxamide derivatives, in particular, have been investigated as potential therapeutic agents. The data below summarizes the reported biological activities of some oxazole-4-carboxamide derivatives.
| Compound Class | Target/Activity | Representative IC₅₀/Activity | Reference |
| Oxazole-4-carboxamides | Anticancer (various cell lines) | Micromolar to sub-micromolar range | [6] |
| Substituted Oxazoles | Antibacterial (e.g., E. coli, S. aureus) | Good to moderate activity | [3] |
| Oxazole Derivatives | Anti-inflammatory (COX-2 inhibition) | Potent and selective inhibition | [3] |
Application in Natural Product Synthesis
Ethyl oxazole-4-carboxylate serves as a key starting material in the total synthesis of several complex natural products. Its pre-formed heterocyclic core and versatile functional groups streamline the synthetic route to these intricate molecules. For instance, it has been utilized in the synthesis of marine natural products that exhibit significant biological properties.[2] The ability to introduce substituents at the C2 and C5 positions, followed by modification of the C4-ester, provides a convergent and flexible approach to these targets.
Conclusion
Ethyl oxazole-4-carboxylate is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans from the construction of fundamental heterocyclic systems to the synthesis of complex, biologically active molecules. The protocols detailed in this guide for the functionalization of the carboxylate group and the direct C-H arylation of the oxazole ring provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. As the demand for novel therapeutic agents and functional materials continues to grow, the applications of ethyl oxazole-4-carboxylate are poised to expand even further, solidifying its importance in the field of chemical synthesis.
References
- 1. CAS 23012-14-8: Ethyl oxazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 2. Making sure you're not a bot! [drs.nio.res.in]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Oxazole-4-Carboxylic Acid by Recrystallization
Welcome to the technical support guide for the purification of oxazole-4-carboxylic acid. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to overcome common challenges encountered during the recrystallization of this important heterocyclic building block. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, being present in lower concentrations, remain dissolved in the solvent (the "mother liquor").
This compound, a key intermediate in pharmaceutical and agrochemical synthesis, is a solid at room temperature, making it an excellent candidate for purification by recrystallization.[1][2] However, its specific chemical properties—a carboxylic acid functional group on a heterocyclic ring—can present unique challenges that this guide aims to address.
Key Physicochemical Properties
A clear understanding of the physical properties of this compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1] |
| Molecular Weight | 113.07 g/mol | [1][3] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 138-142 °C (280-288 °F) | [1][3] |
| Storage Temperature | 2-8 °C (36-46 °F) | [1] |
Core Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized starting point. The optimal solvent and specific volumes will need to be determined empirically for your specific crude material.
Workflow Overview
Caption: General workflow for the recrystallization process.
Step-by-Step Methodology
-
Solvent Selection: Empirically test the solubility of your crude this compound in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point. Water is often a good starting point for polar carboxylic acids.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, stirring continuously. Add small portions of hot solvent until the solid just dissolves. Using a large excess of solvent is a common error that will significantly reduce your final yield.[4][5]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper to remove them.[6] This step must be done quickly to prevent premature crystallization in the funnel.[6][7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting common recrystallization issues.
Specific Troubleshooting Questions
Q1: I’ve cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A1: This is a very common issue, typically arising from one of two causes:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product.[5][7] The solution is not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood and then attempt the cooling process again.[4]
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound remains in solution below its normal saturation point. Crystal growth requires a nucleation site to begin.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[4]
-
Q2: My compound is separating as an oily liquid instead of solid crystals. Why is this happening?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7] Given that this compound has a relatively low melting point (138-142 °C), this can happen if the solution is too concentrated. The saturated solution's boiling point might be higher than the compound's melting point.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10%) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. You can insulate the flask to encourage the solution to cool gradually, allowing it to pass through the melting point temperature before crystallization begins.[5]
Q3: My final yield is very low. Where did my product go?
A3: A low recovery can be frustrating but is often preventable.
-
Primary Cause (Excess Solvent): The most frequent reason for low yield is using too much solvent during the initial dissolution step.[4][5] A significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude solid. You can attempt to recover more product by boiling off some solvent from the mother liquor to obtain a "second crop" of crystals, though these may be less pure.
-
-
Other Causes:
-
Premature Crystallization: Product may have been lost during a hot filtration step. Ensure your funnel and receiving flask are pre-warmed.[6]
-
Excessive Washing: Washing the final crystals with too much cold solvent, or solvent that isn't sufficiently cold, can dissolve some of your product.
-
Q4: The melting point of my recrystallized product is still low or has a broad range. Is it pure?
A4: A sharp melting point close to the literature value is a key indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Cause 1 (Trapped Impurities): If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.[4]
-
Solution: Purity is favored by slow crystal growth. Ensure you are cooling the solution slowly at room temperature before moving to an ice bath.
-
-
Cause 2 (Solvent Contamination): The product may not be fully dry. Residual solvent can depress the melting point.
-
Solution: Ensure the product is thoroughly dried under vacuum until a constant weight is achieved.
-
-
Cause 3 (Ineffective Solvent): The chosen solvent may not be effective at excluding a specific impurity.
-
Solution: A second recrystallization using a different solvent system may be necessary.
-
General FAQs
Q: How do I choose the best recrystallization solvent for this compound?
A: The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures. Key principles include:
-
"Like Dissolves Like": this compound is a polar molecule due to the carboxylic acid and heteroatoms. Therefore, polar solvents are a good starting point. Water, ethanol, or isopropanol are excellent candidates to test first.
-
Avoid Reactivity: The solvent should be chemically inert to the compound.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound (138-142 °C) to prevent oiling out.
-
Empirical Testing: Test small amounts of your crude product in various solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
Q: What are the likely impurities in my crude this compound?
A: Impurities depend heavily on the synthetic route. Common impurities for heterocyclic carboxylic acids synthesized via ester hydrolysis include:
-
Unhydrolyzed Ester: The starting ester (e.g., ethyl oxazole-4-carboxylate) is a common, less polar impurity.[9][10]
-
Starting Materials: Reagents from the initial oxazole ring formation.
-
Decarboxylation Product: Oxazoles can be susceptible to decarboxylation (loss of CO₂) at high temperatures, which would yield oxazole itself.[9][11] Avoid prolonged heating during the recrystallization process.
Q: Can I use a solvent mixture (e.g., ethanol/water) for recrystallization?
A: Yes, a mixed solvent system is an excellent technique, especially when no single solvent is ideal. You typically use a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).
-
Procedure: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol). Then, add the hot "bad" solvent (water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then cool slowly.
Q: How do I confirm the purity of my final product?
A: Several analytical techniques can confirm purity:
-
Melting Point Analysis: The most straightforward method. A pure compound will have a sharp melting point (a range of 1-2 °C) that matches the literature value.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot. You can spot the crude material and the recrystallized product side-by-side to visualize the removal of impurities. Adding a small amount of acetic or formic acid to the eluent can improve the spot shape for carboxylic acids.[12]
-
Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic methods are essential.
References
- 1. 4-噁唑甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Oxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting strategies to optimize your yield and purity.
Part 1: Common Synthetic Routes & Key Challenges
This compound and its derivatives are crucial building blocks in medicinal chemistry.[1][2] However, their synthesis can be challenging, often plagued by low yields. The most prevalent issues stem from substrate decomposition under harsh reaction conditions, incomplete cyclization, and difficulties during purification.
Several synthetic strategies are commonly employed, each with its own set of advantages and potential pitfalls:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor.[3] While versatile, it often requires strong acids (e.g., H₂SO₄) and high temperatures, which can lead to charring and byproduct formation, especially with sensitive substrates.[4]
-
Van Leusen Reaction: This approach utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[5][6][7] It is known for its milder conditions but can be sensitive to stoichiometry and base selection.
-
Oxidation of Oxazolines: Precursor 3-oxazoline-4-carboxylates can be oxidized to furnish the desired oxazole-4-carboxylates.[8] The success of this route is highly dependent on the choice of the oxidizing agent.
-
From Carboxylic Acids Directly: More recent methods allow for the direct synthesis from carboxylic acids using activating agents and isocyanides, offering a more streamlined process.[9][10]
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction is stalling. TLC/LC-MS analysis shows unreacted starting material even after extended reaction times. What should I do?
Answer: An incomplete reaction is a common hurdle. The root cause often lies in insufficient activation of the cyclization/dehydration step or suboptimal reaction conditions.
-
Causality: The cyclodehydration step in many oxazole syntheses, like the Robinson-Gabriel, requires overcoming a significant activation energy barrier. If the dehydrating agent is too weak or the temperature is too low, the reaction will not proceed to completion.
-
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, do this cautiously to avoid promoting side reactions.[4]
-
Elevate Reaction Temperature: Gradually increase the temperature in 10°C increments. Monitor the reaction closely for any signs of decomposition (darkening color, spot smearing on TLC).
-
Switch to a More Powerful Dehydrating Agent: If a mild agent is proving ineffective, consider a stronger one. The choice is critical and substrate-dependent. Refer to the table below for a comparison. For instance, if trifluoroacetic anhydride (TFAA) is failing, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more effective.[4][11]
-
| Dehydrating Agent | Typical Conditions | Notes |
| Conc. Sulfuric Acid (H₂SO₄) | High Temperature (100-150°C) | Classic, but often too harsh; can cause charring and decomposition.[4][11] |
| Phosphorus Pentoxide (P₂O₅) | Reflux in high-boiling solvent | Powerful dehydrating agent; can be difficult to work with. |
| Phosphorus Oxychloride (POCl₃) | 80-110°C, often in pyridine | Effective for many substrates; can act as both a dehydrating and chlorinating agent.[11] |
| Trifluoroacetic Anhydride (TFAA) | 0°C to RT | Milder conditions, good for sensitive substrates. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | RT to 80°C | Strong, non-oxidizing acid medium; often gives cleaner reactions than H₂SO₄.[4] |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | 0°C to RT with a base (e.g., Et₃N) | Wipf's modification, very mild conditions suitable for sensitive functional groups.[3] |
Question 2: My reaction mixture has turned into a dark, tar-like substance, and the yield of the desired product is extremely low. What went wrong?
Answer: Significant charring or tar formation is a clear indicator that your reaction conditions are too harsh for the substrate.
-
Causality: The strong acids and high temperatures traditionally used for cyclodehydration can lead to decomposition, polymerization, and other unwanted side reactions.[4] The presence of trace amounts of water can also hydrolyze sensitive amide precursors before cyclization can occur.
-
Recommended Solutions:
-
Lower the Reaction Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. This is the single most effective way to minimize decomposition.[4]
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.[4]
-
Use a Milder Dehydrating Agent: Switch from aggressive reagents like concentrated H₂SO₄ to milder alternatives such as TFAA or a PPh₃/I₂ system.[3][4]
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Question 3: I am struggling with the purification. My overall yield drops significantly after workup and chromatography. How can I improve this?
Answer: Purifying a polar, acidic molecule like this compound can be challenging. Yield loss often occurs during aqueous workup or column chromatography.
-
Causality: The carboxylic acid functionality makes the compound soluble in aqueous base and potentially prone to binding irreversibly to silica gel.
-
Recommended Solutions:
-
Optimize Acid-Base Extraction: This is a powerful technique for purification.[12]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your product will be deprotonated and move into the aqueous layer.
-
Separate the layers. Keep the aqueous layer!
-
Cool the aqueous layer in an ice bath and carefully re-acidify with a dilute acid (e.g., 1M HCl) until the product precipitates or the pH is ~2-3.
-
Extract the product back into an organic solvent multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Avoid or Modify Column Chromatography:
-
Silica gel is acidic and can strongly retain your product. If chromatography is necessary, consider deactivating the silica by pre-treating it with a small amount of triethylamine in the eluent.
-
Alternatively, use a different stationary phase like alumina or reversed-phase silica.[12]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity with minimal loss once the right solvent system is identified.[12]
-
Purification Workflow: Acid-Base Extraction
Caption: Workflow for purifying this compound.
Part 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for a substrate with sensitive functional groups? A: For sensitive substrates, milder reaction conditions are paramount. The Van Leusen synthesis, which doesn't rely on strong acids or high heat, is often a good choice.[5][13] Alternatively, modified Robinson-Gabriel methods, such as the Wipf variation using triphenylphosphine and iodine, are designed specifically to be compatible with delicate functional groups.[3]
Q: Can I use a one-pot procedure to synthesize this compound derivatives? A: Yes, several one-pot procedures have been developed. For example, the van Leusen reaction can be performed in a one-pot manner to generate 4,5-disubstituted oxazoles.[5] Some modern methods also allow for the synthesis of 2,4,5-trisubstituted oxazoles through tandem Ugi/Robinson-Gabriel sequences.[14] These methods improve efficiency by reducing the number of intermediate purification steps.
Q: My starting material is a carboxylic acid. Can I convert it directly to the oxazole? A: Yes, modern synthetic methods have made this possible. A recently developed approach uses a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which is then trapped by an isocyanide to form the oxazole ring.[10] This avoids the need to first convert the carboxylic acid into a more reactive derivative like an acid chloride or ester.[10]
Part 4: Experimental Protocol Example
Synthesis of a 5-Substituted Oxazole-4-carboxylate via a Modified Van Leusen Reaction
This protocol provides a general framework. Stoichiometry and reaction times may need to be optimized for specific substrates.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78°C in a dry ice/acetone bath.
-
Base Addition: Add potassium tert-butoxide (1.2 eq) to the cooled THF.
-
TosMIC Addition: In a separate flask, dissolve Tosylmethyl isocyanide (TosMIC, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the stirred base suspension at -78°C. Stir for 15 minutes.
-
Aldehyde Addition: Add the desired aldehyde (e.g., ethyl glyoxylate, 1.1 eq) dropwise to the reaction mixture. The solution may change color. Stir at -78°C for 1 hour.
-
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using the acid-base extraction technique described in the troubleshooting section or by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Oxazole-4-Carboxylic Acid and Its Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with oxazole-4-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these valuable heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate common issues encountered during synthesis, purification, storage, and application.
The oxazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive molecules.[1][2] However, the inherent reactivity that makes this heterocycle a versatile building block also presents significant stability challenges.[3] This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.
Question 1: I'm observing significant loss of my this compound derivative during aqueous workup or purification on silica gel. What's happening and how can I prevent it?
Answer: This is a classic and frequently encountered problem, particularly with certain substitution patterns. The primary culprits are hydrolytic ring opening and decarboxylation, often exacerbated by the purification conditions themselves.
Root Cause Analysis:
-
Hydrolytic Instability: The oxazole ring, especially when substituted with electron-donating groups like a hydroxyl group at the C5 position, is susceptible to cleavage by water.[4][5][6] This reaction can be catalyzed by both acidic and basic conditions.
-
Silica Gel-Induced Degradation: Standard silica gel is acidic (pH ~4-5) and has a high surface area, which can catalyze the degradation of sensitive compounds. For derivatives like 5-hydroxyoxazole-4-carboxylic acids, this environment is particularly harsh, promoting both ring opening and subsequent decarboxylation.[4][7]
-
Tautomerization and Decarboxylation: Certain derivatives, like 5-hydroxyoxazole-4-carboxylic acids, can tautomerize to a keto form (an azlactone). This intermediate can then readily undergo β-decarboxylation, especially when heated or under acidic/basic conditions.[4][5]
Visualizing the Degradation Pathway:
Caption: Key degradation pathways for sensitive oxazole-4-carboxylic acids.
Troubleshooting Protocol:
-
Modify Your Workup:
-
Minimize contact time with aqueous acidic or basic solutions.
-
Use a buffered aqueous solution (e.g., phosphate buffer at pH 6-7) for extraction if your compound's solubility allows.
-
Ensure all organic solvents used for extraction are anhydrous to minimize water exposure.
-
-
Rethink Your Chromatography:
-
Avoid Silica Gel: For highly sensitive compounds, avoid silica gel entirely.[7]
-
Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel for purification.[7]
-
Deactivate Silica Gel: If you must use silica gel, you can deactivate it by pre-treating the slurry with a small amount of a volatile base like triethylamine (e.g., 0.1-1% in the eluent) to neutralize the acidic sites.[7]
-
-
Protecting Group Strategy: If the instability is due to a specific functional group (like a 5-hydroxy group), consider protecting it before purification and deprotecting it in the final step. An ethyl ether, for instance, can prevent the problematic isomerization to a β-dicarbonyl intermediate.[4][5]
Question 2: My stored this compound has changed color (e.g., from white to yellow/brown) and its purity has decreased according to HPLC analysis. What is the cause?
Answer: A change in color and decreased purity upon storage are hallmark signs of degradation. The likely causes are a combination of factors including exposure to light, heat, moisture, and air (oxidation).
Root Cause Analysis:
-
Photodegradation: Heterocyclic compounds are often susceptible to decomposition upon exposure to UV light.[8] This can trigger a cascade of photochemical reactions leading to colored impurities.
-
Thermal Decomposition: Oxazole-4-carboxylic acids can be thermally labile. Elevated temperatures can promote decarboxylation, a common degradation pathway for carboxylic acids attached to heterocyclic rings.[8]
-
Oxidation: The oxazole ring is less resistant to oxidation compared to structures like pyridine.[2][3] Oxygen from the air can react with the compound over time, leading to ring-cleaved byproducts.
-
Hydrolysis: As previously discussed, residual moisture in the storage container can lead to slow hydrolytic degradation over time.[8]
Recommended Storage and Handling Protocol:
To ensure the long-term integrity of your compounds, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or lower[8][9][10] | Minimizes thermal degradation and slows reaction kinetics. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[8] | Prevents oxidation by displacing air. |
| Light | In an amber vial or protected from light[8] | Prevents photodegradation. |
| Moisture | Tightly sealed container, in a desiccator[8][11] | Prevents hydrolysis. |
Troubleshooting Workflow:
Caption: Workflow for addressing compound degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for oxazole-4-carboxylic acids?
A: The most prevalent degradation pathways are:
-
Hydrolytic Ring Opening: Cleavage of the oxazole ring by water, often catalyzed by acids or bases, to form acyclic products.[4][5][8]
-
Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group, which can be thermally induced or occur after ring opening.[4][8]
-
Photodegradation: Decomposition caused by exposure to UV light.[8]
-
Oxidation: The oxazole ring can be cleaved by strong oxidizing agents or slowly by atmospheric oxygen.[12]
Q2: How do different substituents on the oxazole ring affect its stability?
A: Substituents play a critical role in modulating the stability of the oxazole ring:
-
Stabilizing Groups: An alkoxy group at the C4 position has been shown to stabilize the oxazole ring.[4][5] Electron-withdrawing groups can sometimes increase stability towards oxidation.
-
Destabilizing Groups: A free hydroxyl group at the C5 position, especially in conjunction with a C4-carboxylic acid, creates a highly unstable system prone to tautomerization, hydrolysis, and decarboxylation.[4][5][6]
Q3: What analytical methods are best for monitoring the stability of my compound?
A: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A stability-indicating HPLC method should be developed that can separate the parent compound from all potential degradation products.[8][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of degradation products, which provides crucial clues to their structure and the degradation pathway.[8][13]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the parent compound and can be used to identify major impurities if their concentration is high enough. Comparing the NMR of a stored sample to a fresh sample can reveal degradation.[13]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled stress conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound derivative
-
HPLC-grade solvents (acetonitrile, water)
-
Buffers (e.g., pH 2 HCl, pH 7 Phosphate, pH 10 Borate)
-
3% Hydrogen peroxide solution
-
Photostability chamber or a controlled UV light source
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: In separate, labeled vials, mix your stock solution with the stressor solutions:
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix with water.
-
Oxidative Degradation: Mix with 3% H₂O₂.[8]
-
Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose a solution and a thin film of the solid compound to a controlled light source.[8]
-
-
Incubation: Incubate the vials for a defined period (e.g., 24-48 hours), periodically taking samples.
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and analyze by HPLC and LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control (time zero) sample. Identify new peaks and use MS data to propose the structures of the degradation products.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Stability and Spectroscopic Properties of 5-Hydroxythis compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Hydrolytic Instability of Oxazoles
Welcome, researchers and drug development professionals. This guide is structured to address a critical challenge in the synthesis and formulation of oxazole-containing compounds: their inherent susceptibility to hydrolytic ring-opening. The oxazole ring, a valuable scaffold in numerous FDA-approved drugs and biologically active molecules, is prone to degradation under various aqueous conditions, complicating synthesis, purification, and formulation.[1][2][3][4][5][6][7]
This technical center moves beyond theoretical discussions to provide actionable troubleshooting advice, detailed experimental protocols, and an in-depth look at the causal mechanisms driving instability.
Part 1: Frequently Asked Questions (FAQs) - The Front Line of Troubleshooting
Here, we address the most common issues encountered during the handling and synthesis of oxazole-containing compounds.
Q1: My oxazole-containing product is degrading during aqueous work-up or purification. What's happening and how can I stop it?
A1: The oxazole ring is susceptible to cleavage under both strongly acidic and basic conditions.[8] The C2 position is the most electron-deficient and a primary site for nucleophilic attack, which often leads to ring cleavage rather than simple substitution.[9][10] Acid-catalyzed hydrolysis is a significant concern, particularly at pH values below 3.5.[11]
-
Immediate Troubleshooting Steps:
-
Neutralize Vigorously: Ensure your work-up protocol involves rapid and thorough neutralization to a pH of ~7. Use mild buffers like phosphate-buffered saline (PBS) or saturated sodium bicarbonate.
-
Minimize Contact Time: Reduce the duration of exposure to aqueous acidic or basic layers.
-
Temperature Control: Perform extractions and washes at lower temperatures (0-5 °C) to decrease the rate of hydrolysis.
-
Purification Strategy: The acidic nature of standard silica gel can catalyze hydrolysis.[12] Consider using deactivated silica gel (treated with a base like triethylamine) or switching to an alternative purification method like neutral alumina chromatography or crystallization.[12]
-
Q2: I am observing low or no yield of my desired oxazole product in a multi-step synthesis. Could ring instability be the culprit?
A2: Absolutely. If preceding or subsequent steps in your synthesis involve harsh acidic or basic conditions, you may be losing your product to hydrolytic degradation.
-
Diagnostic & Strategic Solutions:
-
Protect the Ring: The most robust strategy is to protect the vulnerable C2 position. A triisopropylsilyl (TIPS) group is a common and effective choice that can be introduced early and removed later under mild conditions.[8][12]
-
Re-order Synthesis: If possible, consider forming the oxazole ring at a later stage in the synthesis to avoid exposing it to incompatible reagents.[12]
-
Analyze Byproducts: Use LC-MS and NMR to identify degradation products. This can help confirm the hydrolytic pathway and guide optimization of reaction conditions to be milder (e.g., lower temperature, shorter reaction time).[12]
-
Q3: How do substituents on the oxazole ring affect its stability?
A3: The electronic nature of substituents significantly influences the ring's stability.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, making it less susceptible to nucleophilic attack and thus more stable.[9][12]
-
Electron-Withdrawing Groups (EWGs): EWGs at C4 can facilitate nucleophilic attack at the electron-deficient C2 position, increasing the likelihood of ring-opening.[9]
-
Steric Hindrance: Bulky substituents near the sites of potential nucleophilic attack can sterically shield the ring and slow down hydrolysis.
Q4: My final oxazole compound is unstable in my formulation buffer. What are my options?
A4: This is a common challenge in drug development.
-
pH-Rate Profiling: The first step is to determine the pH at which your compound has maximum stability. This involves conducting a stability study across a range of pH values (e.g., pH 3-10) and temperatures.[13]
-
Formulation Adjustment: If possible, adjust the formulation to the pH of maximum stability.
-
Prodrug Approach: Consider developing a prodrug, where a labile promoiety is attached to the molecule to improve stability and solubility. This moiety is designed to be cleaved in vivo to release the active drug.[14][15][16] Oxazolidines, for example, have been explored as prodrugs for β-amino alcohols and carbonyl-containing compounds, showing pH-dependent hydrolysis.[17]
Part 2: Understanding the Mechanism of Hydrolysis
The hydrolytic instability of the oxazole ring is primarily driven by its electronic structure. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack by water or hydroxide ions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ring nitrogen is protonated, which further increases the electrophilicity of the C2 carbon. Water then attacks this position, leading to a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond and opening the ring.[18]
Base-Catalyzed Hydrolysis
In basic solutions, hydroxide ions directly attack the C2 position. This can lead to deprotonation at C2, forming an equilibrium with a ring-opened isonitrile intermediate.[8][19][20]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} caption: "Simplified Hydrolytic Pathways of Oxazole."
Part 3: Proactive Stabilization Strategies & Protocols
Preventing hydrolysis requires a multi-faceted approach, from synthetic design to final formulation.
Strategy 1: C2-Position Protection with Triisopropylsilyl (TIPS) Group
This is a highly effective method to prevent both acidic and basic degradation during synthesis.[12]
Experimental Protocol: C2-TIPS Protection of an Oxazole [12]
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the oxazole-containing substrate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) dropwise. The C2 proton is the most acidic on the ring.[10]
-
Silylation: After stirring for a suitable time, add triisopropylsilyl chloride (TIPSCl) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: The TIPS group can be removed when needed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source like tetrabutylammonium fluoride (TBAF).[12]
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} caption: "Workflow for C2-TIPS Protection."
Strategy 2: pH-Rate Profile Analysis for Formulation Development
Understanding the relationship between pH and degradation rate is crucial for developing stable liquid formulations.
Experimental Protocol: Generating a pH-Rate Profile
-
Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., from pH 3 to 10).[13]
-
Sample Preparation: Prepare stock solutions of your oxazole compound. Dilute the stock solution into each buffer to a known concentration.
-
Incubation: Store the samples at controlled, and often elevated, temperatures (e.g., 25, 37, 50 °C) to accelerate degradation.[13]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 6, 24, 48, 72 hours), withdraw aliquots from each sample.[13]
-
Quantification: Analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[21][22][23]
-
Data Analysis: Plot the percentage of drug remaining versus time for each pH and temperature. Assuming pseudo-first-order kinetics, calculate the degradation rate constant (k) for each condition. Plot log(k) versus pH to generate the pH-rate profile.
Data Presentation: Hypothetical pH-Stability Data for "Oxazole-X"
| pH | Temperature (°C) | Apparent Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 50 | 0.085 | 8.2 |
| 5.0 | 50 | 0.015 | 46.2 |
| 7.0 | 50 | 0.009 | 77.0 |
| 9.0 | 50 | 0.042 | 16.5 |
This table illustrates that "Oxazole-X" is most stable at a neutral pH of 7.0.
Part 4: Advanced Strategies and Considerations
-
Structural Modification: In drug discovery, medicinal chemists can synthesize analogs with different substituents to intrinsically improve stability. For instance, replacing a hydrogen at a key position with an electron-donating group can stabilize the ring.
-
Prodrug Design: For compounds that remain unstable even after formulation optimization, a prodrug approach is a powerful tool. This involves attaching a promoiety to the drug, which masks the labile oxazole functionality. The promoiety is designed to be cleaved enzymatically or chemically in vivo, releasing the active parent drug.[14][15][16]
Conclusion
The hydrolytic instability of the oxazole ring is a significant but manageable challenge. By understanding the underlying mechanisms of degradation and employing a combination of synthetic protection strategies, careful purification techniques, and rational formulation design, researchers can successfully work with these valuable compounds. This guide provides a foundational framework for troubleshooting common problems and implementing robust solutions in your experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Oxazole - Wikipedia [en.wikipedia.org]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. Monitoring of azo dye degradation processes in a bioreactor by on-line high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Decarboxylation of Oxazole-4-carboxylic Acids
Welcome to the technical support center for the decarboxylation of oxazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we address common side reactions, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you optimize your experiments for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side reaction is the hydrolytic ring-opening of the oxazole, especially when a 5-hydroxy substituent is present. What is the cause and how can I prevent it?
A1: The Problem of Instability in 5-Hydroxyoxazole-4-carboxylic Acids
5-Hydroxyoxazole-4-carboxylic acid derivatives are notoriously unstable and are prone to both hydrolytic ring-opening and decarboxylation.[1][2] The core issue lies in the tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone. This azlactone intermediate possesses a β-keto acid-like moiety, which is highly susceptible to decarboxylation, particularly under thermal stress or in the presence of acid or base.[1]
Mechanism of Ring-Opening and Decarboxylation:
The decarboxylation proceeds via a β-keto acid-type mechanism. The 5-hydroxyoxazole tautomerizes to the azlactone, which can then undergo decarboxylation through a cyclic transition state, leading to the formation of a stabilized enolate that is subsequently protonated.[1]
Troubleshooting and Mitigation Strategies:
The most effective way to prevent this side reaction is to block the tautomerization to the reactive azlactone. This is achieved by protecting the 5-hydroxyl group.
-
Protecting Group Strategy: Conversion of the hydroxyl group to an ether (e.g., ethoxy or benzyloxy) is a highly effective strategy.[1] For instance, a 5-ethoxyoxazole derivative has demonstrated significant stability during aqueous workup and purification.[1][2]
-
Reaction Condition Control: Careful management of temperature and pH is also crucial. Acidic conditions, in particular, can accelerate the rate of decarboxylation for some heteroaromatic carboxylic acids.[1]
dot
References
Oxazole Synthesis Optimization: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of oxazoles, a critical heterocyclic motif in numerous biologically active compounds.[1][2][3][4] As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying chemical principles, helping you to diagnose and resolve common experimental challenges.
Navigating Oxazole Synthesis: An Overview
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[5] Its presence in natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, makes its efficient synthesis a key focus in organic chemistry.[1] This guide will explore both classical and modern synthetic routes, offering insights into optimizing reaction conditions for each.
Troubleshooting Workflow: A General Approach
When encountering issues in your oxazole synthesis, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence for diagnosing and resolving common problems.
Caption: General troubleshooting workflow for oxazole synthesis.
The Robinson-Gabriel Synthesis
One of the most established methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones.[5][6][7][8] This reaction is typically promoted by strong acids.[7][9]
Mechanism of the Robinson-Gabriel Synthesis
The reaction proceeds through protonation of the carbonyl group, followed by intramolecular nucleophilic attack of the amide oxygen to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.[9][10][11]
Caption: Mechanism of the Robinson-Gabriel synthesis.[12]
Troubleshooting the Robinson-Gabriel Synthesis
Q1: My reaction is giving a very low yield and a lot of tar-like byproducts. What's going on?
A1: This is a common issue when using strong dehydrating agents like concentrated sulfuric acid (H₂SO₄), especially with sensitive substrates.[12] The harsh acidic conditions and high temperatures can lead to decomposition and polymerization.[12]
-
Expert Insight: The key is to find a balance between efficient cyclodehydration and substrate stability.
-
Solutions:
-
Milder Dehydrating Agents: Consider switching to a milder reagent. Polyphosphoric acid (PPA) can sometimes provide higher yields than H₂SO₄.[10][13] For even milder conditions, trifluoroacetic anhydride (TFAA) or a two-step process involving Dess-Martin periodinane (DMP) followed by treatment with triphenylphosphine and iodine can be effective, especially for substrates with sensitive functional groups.[8][12]
-
Temperature Optimization: Systematically lower the reaction temperature. While this may slow the reaction rate, it can significantly reduce the formation of degradation byproducts.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, which often leads to cleaner reactions and higher yields by minimizing the time the substrate is exposed to harsh conditions.[12]
-
Q2: The reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I do?
A2: Incomplete conversion can be due to insufficient activation of the starting material or a non-optimal choice of dehydrating agent for your specific substrate.
-
Expert Insight: The efficiency of the cyclodehydration step is highly dependent on the nature of the 2-acylamino-ketone and the dehydrating agent.
-
Solutions:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the dehydrating agent. For solid-phase synthesis, trifluoroacetic anhydride has been used effectively.[8]
-
Change of Acid/Solvent System: If using H₂SO₄, ensure it is fresh and concentrated. The choice of solvent can also be critical. Acetic anhydride is commonly used in conjunction with sulfuric acid.[12]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If it stalls, a small, careful addition of the dehydrating agent might restart the conversion. Be cautious not to add too much, which could lead to the problems mentioned in Q1.
-
Experimental Protocol: Classic Robinson-Gabriel Synthesis
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[12]
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate). Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base such as saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is between 7 and 8. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[12][14]
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method synthesizes 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[13][15]
Mechanism of the Fischer Oxazole Synthesis
The reaction begins with the addition of HCl to the cyanohydrin to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and loss of water to yield the oxazole.[15]
Caption: Mechanism of the Fischer oxazole synthesis.[15]
Troubleshooting the Fischer Oxazole Synthesis
Q1: My Fischer synthesis is not working. What are the critical parameters?
A1: The Fischer oxazole synthesis is highly sensitive to moisture. The use of anhydrous reagents and solvents is paramount for success.
-
Expert Insight: The reaction relies on the in-situ formation of an iminochloride from the cyanohydrin and dry HCl gas. Water will hydrolyze this intermediate and prevent the reaction from proceeding.
-
Solutions:
-
Anhydrous Conditions: Ensure your ether is freshly distilled and dry. The hydrochloric acid must be in gaseous form and bubbled through the reaction mixture.[15]
-
Reagent Purity: The cyanohydrin and aldehyde starting materials should be pure. Impurities can interfere with the reaction.
-
Precipitation of Product: The oxazole product often precipitates from the ether solution as its hydrochloride salt.[15] If you do not observe a precipitate, the reaction may not be working.
-
Experimental Protocol: Fischer Oxazole Synthesis
This protocol is based on the classical procedure for the Fischer oxazole synthesis.[15][16]
-
Preparation: Dissolve equimolar amounts of the cyanohydrin and aldehyde in dry ether in a flask equipped with a gas inlet tube and a drying tube.
-
Reaction: Pass a stream of dry hydrogen chloride gas through the solution. The reaction is often exothermic, so cooling may be necessary.
-
Product Isolation: The product, a 2,5-disubstituted oxazole, will precipitate as the hydrochloride salt. Collect the precipitate by filtration.
-
Free Base Formation: The free oxazole base can be obtained by treating the hydrochloride salt with water or by boiling it with alcohol.[15]
The Van Leusen Reaction
The van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4][17] This reaction proceeds under basic conditions.[2][3][4]
Mechanism of the Van Leusen Reaction
The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate. Elimination of the tosyl group yields the final oxazole product.[17][18][19]
Caption: Mechanism of the van Leusen oxazole synthesis.[2][3][4]
Troubleshooting the Van Leusen Reaction
Q1: I am getting a mixture of the desired oxazole and an oxazoline byproduct. How can I improve the selectivity?
A1: The formation of the oxazoline as a major byproduct can occur, especially if the elimination of the tosyl group is slow. The choice of base and solvent can influence the outcome.
-
Expert Insight: The elimination step is crucial for the formation of the aromatic oxazole. Reaction conditions should be chosen to favor this step.
-
Solutions:
-
Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base in methanol.[2][3][4] Stronger bases like potassium tert-butoxide (t-BuOK) in THF can also be effective.[17] The amount of base can also be critical; controlling the equivalents of base can help steer the reaction towards the desired product.[20]
-
Solvent Effects: Protic solvents like methanol can facilitate the elimination step.[2][3][4] Ionic liquids have also been used as reusable solvents that can lead to high yields.[3][13]
-
Microwave-Assisted Synthesis: As with other methods, microwave irradiation can promote the reaction and improve yields and selectivity.[2][3][4][20]
-
Q2: My reaction is sluggish, and the yield is low. What can I do to improve it?
A2: A slow reaction rate can be due to a number of factors, including the reactivity of the aldehyde, the choice of base, and the reaction temperature.
-
Expert Insight: Electron-withdrawing groups on the aldehyde can sometimes increase its reactivity in this synthesis.[3]
-
Solutions:
-
Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing in methanol may be necessary to drive the reaction to completion.[17]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst like β-cyclodextrin in water has been reported to improve the van Leusen reaction by using catalytic amounts of base at lower temperatures.[21]
-
One-Pot Modifications: For the synthesis of 4,5-disubstituted oxazoles, a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid has been developed.[3][22]
-
Experimental Protocol: Van Leusen Oxazole Synthesis
This is a general procedure for the synthesis of 5-substituted oxazoles.
-
Preparation: To a suspension of potassium carbonate (K₂CO₃, 2.0 eq) in methanol, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Reaction: Stir the mixture at room temperature or reflux until the reaction is complete as monitored by TLC.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent such as ethyl acetate or ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography.
Modern Catalytic Methods for Oxazole Synthesis
Recent advances in organic synthesis have led to the development of powerful catalytic methods for constructing the oxazole ring, often with high efficiency and functional group tolerance.[23] These methods include palladium-, copper-, and gold-catalyzed reactions.[1]
| Catalyst System | Starting Materials | Reaction Type | Advantages | Disadvantages |
| Palladium-Catalyzed | N-propargylamides, Aryl halides | Coupling/Cyclization | Good yields for a range of substrates.[22] | Requires phosphine ligands, potential for catalyst poisoning. |
| Copper-Catalyzed | α-Diazoketones, Amides | C-H Insertion | Efficient, often proceeds at moderate temperatures. | Can require specific ligands. |
| Gold-Catalyzed | Terminal alkynes, Nitriles | Annulation | Mild reaction conditions, high efficiency.[1] | Catalyst can be expensive. |
| Metal-Free | Enamides | Oxidative Cyclization | Avoids transition metal contamination.[22] | May require specific and sometimes expensive oxidants. |
Troubleshooting Modern Catalytic Syntheses
Q1: My palladium-catalyzed cross-coupling/cyclization is not working. What are the likely culprits?
A1: Palladium-catalyzed reactions are sensitive to the oxidation state of the catalyst, the choice of ligand, the base, and the solvent.
-
Expert Insight: The catalytic cycle involves multiple steps (oxidative addition, reductive elimination), and any disruption can halt the reaction.
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1]
-
Ligand Choice: The choice of phosphine ligand is critical. Tri(2-furyl)phosphine is one example used in oxazole synthesis.[1][22] Experiment with different ligands if the reaction is not proceeding.
-
Base and Solvent: The base (e.g., NaOtBu) and solvent (e.g., dioxane) play a crucial role in the catalytic cycle.[1][22] Ensure they are anhydrous and of high purity.
-
Q2: My copper-catalyzed reaction is giving low yields. How can I optimize it?
A2: The success of copper-catalyzed reactions often depends on the copper source, the solvent, and the reaction temperature.
-
Expert Insight: The copper catalyst facilitates the key bond-forming steps, and its activity can be influenced by the reaction environment.
-
Solutions:
-
Catalyst Source: Copper(II) triflate [Cu(OTf)₂] is an effective catalyst for the reaction of α-diazoketones with amides.[10][23]
-
Temperature Profile: Some reactions require a gradual increase in temperature. For example, starting at room temperature and then heating to 80°C can improve yields.[10][24]
-
Solvent: Dichloroethane (DCE) is a common solvent for these types of reactions.[24]
-
Purification of Oxazoles
The purification of oxazoles can sometimes be challenging due to their polarity and potential for volatility.
-
Column Chromatography: This is the most common method for purifying oxazoles. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.[14]
-
Recrystallization: If the oxazole is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification technique.[14]
-
Acid-Base Extraction: The weakly basic nitrogen atom in the oxazole ring allows for purification via acid-base extraction in some cases. The oxazole can be protonated and extracted into an aqueous acid layer, washed, and then liberated by basification and re-extracted into an organic solvent.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. synarchive.com [synarchive.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 16. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. 1,3-Oxazole synthesis [organic-chemistry.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Oxazole-4-Carboxylic Acid
Welcome to the technical support center for the purification of crude Oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in pharmaceutical and agrochemical research.[1] This document will delve into the common impurities encountered, robust purification strategies, and the underlying chemical principles to empower you to overcome challenges in your experimental work.
Understanding the Challenges in Purifying this compound
The purification of oxazole-4-carboxylic acids can be complicated by several factors inherent to their molecular structure. The presence of the carboxylic acid group imparts high polarity, which can lead to difficulties in both solubility and chromatographic separation.[2] Furthermore, the oxazole ring itself can be susceptible to degradation under certain conditions.
Common sources of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors, such as the corresponding ester, which will have a different polarity from the desired carboxylic acid.[3]
-
Side-Reaction Byproducts: Depending on the synthetic route, byproducts with similar polarities to the target compound can form, making separation challenging.[2]
-
Degradation Products: Certain substituted oxazole-4-carboxylic acids, particularly 5-hydroxy derivatives, are prone to hydrolytic ring-opening and decarboxylation, especially when exposed to acidic conditions (like silica gel), moisture, or heat.[2][4]
-
Reagent-Derived Impurities: Reagents used in the synthesis, such as triphenylphosphine, can result in byproducts like triphenylphosphine oxide that need to be removed during workup.[2]
This guide will provide a systematic approach to tackling these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a complex mixture. What is the best initial purification strategy?
For a complex crude mixture, a multi-step approach starting with an aqueous workup and acid-base extraction is highly recommended.[2] This technique effectively separates acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at varying pH levels.[5][6]
The Causality Behind the Choice:
The carboxylic acid group of your this compound is acidic. By treating the crude mixture (dissolved in an organic solvent) with an aqueous basic solution (e.g., sodium bicarbonate), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7] This salt will migrate to the aqueous layer, while neutral and basic impurities remain in the organic layer.[5][8] Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, causing the purified this compound to precipitate out or be extracted back into an organic solvent.[7][9]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[2]
-
Acid Wash (Optional): If basic impurities are expected, wash the organic solution with a dilute acid (e.g., 1M HCl) to remove them.[2]
-
Base Wash (Extraction of Product): Transfer the organic layer to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide. The this compound will be deprotonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[2] Repeat this extraction on the organic layer to maximize recovery.
-
Separation: Carefully separate the aqueous layer containing the salt of your product.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the this compound precipitates out. Check the pH to ensure it is at least three units below the pKa of the acid.[9]
-
Isolation:
-
Drying and Concentration: If back-extraction was performed, combine the organic extracts, dry them over an anhydrous drying agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.[2]
FAQ 2: I'm experiencing low recovery after silica gel column chromatography. What could be the issue?
Low recovery from silica gel chromatography is a common problem when purifying polar compounds like carboxylic acids.[2] The primary reasons are often irreversible adsorption to the silica or degradation on the acidic stationary phase.[2]
Troubleshooting Strategies for Column Chromatography:
| Issue | Causality | Recommended Solution |
| Irreversible Adsorption | The polar carboxylic acid group can interact strongly with the silanol groups on the silica surface, leading to poor elution and tailing of the peak.[2] | Add a small amount (0.1-1%) of a competitive polar solvent like acetic acid or formic acid to your mobile phase. This will protonate the silanol groups and reduce their interaction with your compound, improving peak shape and recovery.[2] |
| Degradation on Silica Gel | The acidic nature of silica gel can catalyze the degradation of sensitive oxazole derivatives, particularly those with electron-donating groups or other labile functionalities.[2][4] | Consider using a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine in the eluent. For highly sensitive compounds, reversed-phase chromatography (C18 silica) may be a better option.[2] |
| Inappropriate Solvent System | The chosen eluent may not have the optimal polarity to effectively elute your compound from the column, leading to either no elution or co-elution with impurities.[2] | A gradient elution from a non-polar to a more polar solvent system is recommended to find the ideal mobile phase. A common starting point is a gradient of n-hexane and ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol may be more effective. Monitor fractions closely using Thin-Layer Chromatography (TLC).[2][10][11] |
Experimental Workflow: Optimizing Column Chromatography
Caption: A systematic approach to column chromatography.
FAQ 3: My purified product is a solid, but it has a broad melting point. How can I improve its purity?
A broad melting point is a strong indicator of impurities.[3] For solid compounds, recrystallization is a highly effective final purification step that relies on differences in solubility between your product and the impurities in a given solvent system at different temperatures.[9]
The Principle of Recrystallization:
The ideal recrystallization solvent is one in which your this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose an appropriate solvent or solvent pair. Common choices for carboxylic acids include water, alcohols (ethanol, methanol), or mixtures like toluene/petroleum ether or alcohol/water.[9]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.
-
Collection: Collect the crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
FAQ 4: My final product seems pure by NMR, but the mass is higher than expected and it appears wet or sticky. What is happening?
This is often due to trapped solvent or the hygroscopic nature of the purified compound.[2] The high polarity of the carboxylic acid group can lead to strong interactions with residual solvent molecules or absorption of moisture from the atmosphere.
Troubleshooting Strategies for Final Product Drying:
| Issue | Causality | Recommended Solution |
| Trapped Solvent | High-boiling point solvents used during purification (e.g., DMF, DMSO) can be difficult to remove completely by standard evaporation.[2] | Use a rotary evaporator followed by drying under high vacuum, possibly with gentle heating if the compound is thermally stable. Co-evaporation with a lower-boiling point solvent (e.g., adding toluene and re-evaporating) can help azeotropically remove the high-boiling solvent. |
| Hygroscopic Nature | The polar nature of the compound can cause it to absorb moisture from the air, especially after being dried to a fine powder.[2] | Dry the final product under high vacuum for an extended period. Storing the purified compound in a desiccator over a drying agent or under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture reabsorption.[2][12] |
Summary of Purification Methods
| Purification Method | Principle | Best For | Key Considerations |
| Acid-Base Extraction | Differential solubility of ionized vs. neutral forms in aqueous and organic phases.[5] | Initial cleanup of crude mixtures to remove neutral and basic impurities.[6][7][8] | Choice of base is important; strong bases like NaOH can potentially hydrolyze sensitive esters if present.[5] Ensure complete acidification to precipitate the product.[8] |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at varying temperatures.[9] | Final purification of solid products to achieve high purity. | Finding a suitable solvent is critical and may require experimentation. Slow cooling promotes the formation of purer crystals. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase.[2] | Separating compounds with similar functionalities but different polarities.[10][11][13] | The acidic nature of silica gel can cause degradation of sensitive oxazoles.[2][4] Consider alternative stationary phases or deactivation methods. Adding acid to the eluent can improve peak shape.[2] |
This technical guide provides a foundational framework for the successful purification of crude this compound. By understanding the chemical principles behind each technique and anticipating potential challenges, you can design robust purification strategies to obtain a high-purity final product essential for your research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges of Oxazole-4-Carboxylic Acid in Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxazole-4-Carboxylic Acid. This guide is designed to provide practical, in-depth solutions to a common yet critical challenge encountered during its use in chemical reactions: poor solubility. By understanding the underlying chemical principles and employing the strategies outlined below, you can optimize your reaction conditions, improve yields, and ensure the integrity of your synthetic pathways.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to light reddish-yellow crystalline powder. While it is known to be soluble in methanol, it generally exhibits limited solubility in many common organic solvents, which can pose a significant challenge for its use in various chemical transformations. Its predicted pKa is approximately 3.39, indicating it is a weak acid. This acidic nature is a key factor to consider when developing solubilization strategies.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the immediate troubleshooting steps?
When facing solubility issues, consider the following preliminary steps:
-
Solvent Screening: If your reaction chemistry allows, perform small-scale solubility tests in a range of solvents. Polar aprotic solvents such as DMF, DMSO, and DMAc are often good starting points for dissolving polar carboxylic acids.
-
Gentle Heating: Applying gentle heat can significantly increase the solubility of many compounds. However, be mindful of the potential for thermal degradation. It is crucial to first assess the thermal stability of this compound under your specific reaction conditions.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles by breaking up agglomerates and increasing the surface area for solvation.
Q3: Can I use a base to deprotonate the carboxylic acid and increase its solubility?
Yes, this is a common and effective strategy, particularly for reactions in polar solvents. The deprotonation of the carboxylic acid to form a carboxylate salt dramatically increases its polarity and, consequently, its solubility in polar solvents.
However, a critical word of caution is necessary. The oxazole ring, particularly when substituted, can be susceptible to hydrolytic ring-opening under certain basic (and acidic) conditions.[1][2] While the unsubstituted this compound is expected to be more stable than some of its derivatives, it is imperative to perform stability trials with your chosen base and solvent system before proceeding to a large-scale reaction.
Recommended bases for this purpose include non-nucleophilic organic bases such as:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, but their limited solubility in organic solvents might necessitate the use of a phase-transfer catalyst or a co-solvent.
TROUBLESHOOTING GUIDES & PROTOCOLS
This section provides detailed strategies and step-by-step protocols to address the solubility challenges of this compound in common reaction types.
Issue 1: Poor Solubility in Amide Coupling Reactions
Amide bond formation is a frequent application of this compound. However, achieving a homogeneous solution in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be difficult.
This approach involves the addition of a non-nucleophilic organic base to the reaction mixture to form the more soluble carboxylate salt in situ.
Step-by-Step Protocol:
-
To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, NMP), add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add your amine coupling partner, followed by the coupling reagent (e.g., HATU, HBTU).
-
Monitor the reaction progress by TLC or LC-MS.
Diagram of the in-situ salt formation workflow:
Caption: Workflow for in-situ salt formation.
If your reaction is sensitive to highly polar solvents like DMF, a co-solvent system can be an effective compromise.
Example:
For a reaction in THF, where the starting material has poor solubility, consider adding a minimal amount of a stronger solvent like DMSO or NMP to achieve dissolution before proceeding with the reaction.
Data Table: Qualitative Solubility and Recommended Solvents
| Solvent | Polarity | Suitability for Salt Formation | Notes |
| Methanol | Polar Protic | Yes | Good solubility reported by suppliers.[3] |
| DMF | Polar Aprotic | Excellent | Often a good first choice for difficult-to-dissolve carboxylic acids. |
| DMSO | Polar Aprotic | Excellent | Similar to DMF, can be difficult to remove. |
| Acetonitrile | Polar Aprotic | Moderate | May require heating or co-solvents. |
| THF | Nonpolar Aprotic | Poor | Generally poor solubility, may require a co-solvent. |
| Dichloromethane | Nonpolar Aprotic | Poor | Very limited solubility. |
Issue 2: Heterogeneous Mixture During Esterification
Esterification reactions, particularly those involving reagents like thionyl chloride or oxalyl chloride, are often performed in non-polar solvents where this compound is poorly soluble.
It is often not necessary to have a fully dissolved solution to form the acid chloride. The reaction can proceed in a slurry, with the more soluble acid chloride dissolving as it is formed.
Step-by-Step Protocol:
-
Suspend this compound in an excess of thionyl chloride (SOCl₂), or in a suitable solvent like toluene with 2-3 equivalents of oxalyl chloride.
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently heat the mixture to 40-50 °C and stir until the evolution of gas ceases and the solid dissolves.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
The resulting crude acid chloride can then be dissolved in a suitable solvent for the subsequent reaction with the alcohol.
Diagram of the acid chloride formation workflow:
Caption: Workflow for esterification.
For acid-sensitive substrates where the formation of an acid chloride is not ideal, consider alternative esterification methods that can be performed in more polar solvents. For instance, Steglich esterification using DCC/DMAP can be carried out in solvents like DMF.
Stability Considerations
As previously mentioned, the stability of the oxazole ring is a paramount concern.
-
pH: Both strongly acidic and strongly basic conditions should be approached with caution. It is advisable to conduct small-scale, short-duration experiments to assess the stability of this compound under your proposed reaction conditions before committing a large amount of material.
-
Temperature: High reaction temperatures, especially in the presence of nucleophiles, may promote ring-opening or decarboxylation. Monitor your reactions closely for the formation of byproducts.
-
Decarboxylation: Some azole carboxylic acids are known to be susceptible to decarboxylation.[4] If your reaction is performed at elevated temperatures, be aware of the potential for this side reaction.
By carefully selecting solvents, considering the use of bases to form soluble salts, and being mindful of the potential for instability, researchers can successfully navigate the solubility challenges associated with this compound and effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxythis compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 23012-13-7 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
Common side products in the synthesis of oxazole derivatives
Welcome to the Technical Support Center for Oxazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of oxazole derivatives. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Structure of This Guide
This guide is structured around the most common synthetic methods for preparing oxazoles. For each method, we will address specific, frequently encountered side products and experimental issues in a question-and-answer format. Each section will provide:
-
FAQs: Direct answers to common questions about side products and their formation.
-
Troubleshooting Guides: Step-by-step solutions to common experimental problems.
-
Mechanism Spotlights: Detailed explanations of how and why certain side products form.
-
Experimental Protocols: Detailed procedures for minimizing side products and for purification.
-
Visual Aids: Diagrams to clarify complex pathways and workflows.
Section 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful and versatile method for synthesizing 5-substituted oxazoles from aldehydes.[1][2] However, its multi-step nature and the reactivity of the reagents can lead to several common side products and purification challenges.[3][4]
Frequently Asked Questions (FAQs)
Q1: I see a significant amount of a nitrile byproduct in my crude NMR. What is the cause?
A1: The formation of a nitrile is a classic side reaction in the Van Leusen synthesis and typically points to the presence of ketone impurities in your aldehyde starting material.[3][4] Ketones react with TosMIC to produce nitriles through a different reaction pathway than aldehydes.[2]
Q2: My reaction seems to stall at the oxazoline intermediate. How can I drive the reaction to completion to form the oxazole?
A2: The isolation of the stable oxazoline intermediate is due to incomplete elimination of the tosyl group.[3] This final elimination step to form the aromatic oxazole can be sluggish. To promote this step, you can try increasing the reaction temperature, using a stronger base, or extending the reaction time.[3]
Q3: I have a persistent impurity that I've identified as p-toluenesulfinic acid. How can I remove it?
A3: p-Toluenesulfinic acid is a common byproduct from the elimination of the tosyl group and can be challenging to remove due to its polarity.[3][5] A common method for its removal is to wash the crude product with a solution of sodium hydrosulfide (NaHS).[3]
Q4: During my aqueous workup, a stubborn emulsion formed. What are the best practices for breaking it?
A4: Emulsions are common in reaction workups.[3] To break them, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous layer. Other techniques include gentle swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.
Troubleshooting Guide: Van Leusen Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Oxazole | Incomplete reaction or side product formation. | 1. Ensure strictly anhydrous conditions to prevent hydrolysis of TosMIC.[3] 2. Use a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[3] 3. Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents to drive the elimination step.[3] |
| Formation of N-(tosylmethyl)formamide | Hydrolysis of TosMIC due to moisture. | 1. Use freshly dried solvents and glassware. 2. Handle all moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Difficult Purification | Presence of polar byproducts like p-toluenesulfinic acid. | 1. Perform an aqueous wash with sodium hydrosulfide (NaHS) solution to remove the sulfinic acid.[3] 2. If emulsions form, add saturated brine to aid phase separation. |
Mechanism Spotlight: Nitrile Formation from Ketone Impurities
The reaction of TosMIC with ketones proceeds through a different pathway than with aldehydes, leading to the formation of nitriles.
Caption: Mechanism of nitrile formation from ketones and TosMIC.
Experimental Protocol: Removal of p-Toluenesulfinic Acid
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydrosulfide (NaHS). Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Section 2: The Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[6][7] The use of strong dehydrating agents and the nature of the starting material can lead to specific side products.[8][9]
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel synthesis resulted in a low yield and a significant amount of tar-like material. What went wrong?
A1: Tar formation is a common issue in this synthesis and usually indicates that the reaction conditions, particularly the acidity and temperature, are too harsh for your substrate.[8] Strong acids like concentrated sulfuric acid can cause decomposition and polymerization, especially at elevated temperatures.[8]
Q2: I suspect the purity of my 2-acylamino-ketone starting material is an issue. What are the common side products from its synthesis via the Dakin-West reaction?
A2: The Dakin-West reaction, often used to prepare the 2-acylamino-ketone starting material, can itself produce oxazole byproducts (azlactones).[8][10] These oxazolones can be carried over and potentially interfere with the Robinson-Gabriel synthesis.
Troubleshooting Guide: Robinson-Gabriel Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Tar Formation | Reaction conditions are too harsh. | 1. Optimize Dehydrating Agent: Switch to a milder cyclodehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[8][9] 2. Lower Temperature: Reduce the reaction temperature to find a balance between the reaction rate and substrate stability.[8] |
| Low Yield | Incomplete cyclodehydration or starting material impurity. | 1. Ensure Anhydrous Conditions: Water can hydrolyze the amide bond of the starting material.[8] 2. Purify Starting Material: Purify the 2-acylamino-ketone by recrystallization or column chromatography before use. |
Mechanism Spotlight: Tar Formation Pathway
Under harsh acidic conditions, the starting 2-acylamino-ketone can undergo undesired side reactions leading to polymerization and tar formation.
Caption: Competing pathways in the Robinson-Gabriel synthesis.
Section 3: The Fischer Oxazole Synthesis
The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[11][12] While effective, this method can also lead to halogenated and other byproducts.
Frequently Asked Questions (FAQs)
Q1: In my Fischer oxazole synthesis, I've isolated a chlorinated byproduct. How is this formed?
A1: The formation of a chloro-oxazoline intermediate is a key step in the Fischer oxazole synthesis mechanism.[11] In some cases, this intermediate can be isolated or lead to chlorinated oxazole byproducts, particularly if the subsequent elimination of HCl is not complete or if other side reactions occur.
Q2: I've also observed the formation of an oxazolidinone byproduct. What is the origin of this impurity?
A2: The formation of an oxazolidinone is a known side reaction in the Fischer oxazole synthesis.[11] This can arise from alternative reaction pathways of the intermediates under the reaction conditions.
Troubleshooting Guide: Fischer Oxazole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Chlorinated Byproducts | Incomplete elimination of HCl from the chloro-oxazoline intermediate. | 1. Ensure Anhydrous Conditions: The presence of water can affect the reaction pathway. 2. Optimize Reaction Time and Temperature: Extended reaction times or gentle heating may promote the final elimination step. |
| Formation of Oxazolidinone Byproduct | Alternative reaction pathway of intermediates. | 1. Control Stoichiometry: Ensure equimolar amounts of the cyanohydrin and aldehyde, as an excess of either could favor side reactions.[11] 2. Purification: These byproducts can often be separated from the desired oxazole by column chromatography. |
Workflow for Troubleshooting Oxazole Synthesis
Caption: A general workflow for troubleshooting oxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. synarchive.com [synarchive.com]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. How To [chem.rochester.edu]
- 12. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]
Storage and handling guidelines for Oxazole-4-carboxylic acid
Welcome to the comprehensive technical support guide for Oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and utilization of this versatile heterocyclic compound. Drawing upon established protocols and field-proven insights, this guide aims to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding this compound, providing a foundational understanding of its properties and handling requirements.
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound with the molecular formula C₄H₃NO₃. It serves as a crucial building block in the synthesis of a wide range of more complex molecules. Its primary applications are in pharmaceutical development, particularly in the creation of anti-inflammatory and antimicrobial agents, as well as in the agrochemical industry for the formulation of pesticides and herbicides.[1] It is also utilized in biochemical research to study enzyme inhibition and metabolic pathways.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C (36-46°F).[2] It is crucial to keep the container tightly sealed to protect it from moisture, as some oxazole derivatives are known to be moisture-sensitive.[3] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent potential degradation.[3]
Q3: What are the main safety hazards associated with this compound?
As a carboxylic acid, this compound should be handled with care. It can cause skin and serious eye irritation. Inhalation of the dust or powder may lead to respiratory tract irritation. It is also harmful if swallowed. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Q4: Is this compound stable under all experimental conditions?
No, certain derivatives of this compound can be unstable under specific conditions. For instance, some substituted versions are susceptible to hydrolytic ring-opening and decarboxylation (the loss of CO₂), particularly when heated or in the presence of strong acids or bases.[3] It's important to be mindful of the stability of your specific derivative, especially during purification on silica gel where degradation can sometimes occur.[3]
Section 2: Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the quality of this compound and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A steadfast commitment to safety begins with the consistent use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of the acidic powder. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended for extended handling). A lab coat is mandatory. | Prevents direct skin contact with the compound, which can cause irritation. |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if handling large quantities outside a fume hood. | Minimizes the risk of inhaling fine particles that can irritate the respiratory tract. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Step-by-Step Handling Procedure
Adherence to a standardized handling protocol minimizes the risk of contamination and accidental exposure.
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible.
-
Weighing : Conduct all weighing operations within the fume hood to contain any airborne powder.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent. If diluting a concentrated acidic solution, always add the acid to water slowly to manage any exothermic reaction.
-
Reaction Setup : Perform all reactions involving this compound within a fume hood.
-
Post-Handling : After use, ensure the container is tightly sealed. Clean any contaminated surfaces and properly dispose of any contaminated materials. Wash hands thoroughly.
Logical Flow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Section 3: Troubleshooting Experimental Issues
This section provides practical guidance for overcoming common challenges encountered when using this compound in experimental settings.
Solubility Issues
Q: I'm having trouble dissolving this compound. What solvents are recommended?
A: The solubility of this compound can be challenging in non-polar organic solvents. Here is a general guide to its solubility in common laboratory solvents:
| Solvent | Solubility | Notes |
| Water | Sparingly soluble. Its solubility can be increased by forming a salt with a base. | Be aware that aqueous basic conditions can potentially lead to hydrolytic ring opening, especially with prolonged exposure or heat.[3] |
| Methanol, Ethanol | Generally soluble. | Good choices for many reactions and for preparing stock solutions. |
| DMSO, DMF | Generally soluble. | These polar aprotic solvents are often used for reactions where higher solubility of polar reagents is required, such as in amide coupling reactions. However, they have high boiling points and can be difficult to remove during workup. |
| THF | Sparingly soluble to soluble. | Often used as a reaction solvent. The addition of a co-solvent may be necessary to achieve complete dissolution. |
| Dichloromethane (DCM), Chloroform | Generally poorly soluble. | Not ideal for dissolving the free acid. |
| Ethyl Acetate (EtOAc), Diethyl Ether | Generally poorly soluble. | These are more suitable for the extraction of the protonated form of the acid from aqueous solutions. |
Troubleshooting Tip: If you encounter solubility issues in a reaction solvent, consider gentle heating or the addition of a polar co-solvent like a small amount of DMSO or DMF. For purification by recrystallization, a solvent system where the compound is soluble when hot but poorly soluble when cold is ideal. Common recrystallization solvents include water, ethanol, or mixtures of ethyl acetate and hexanes.[4]
Amide Coupling Reactions
Amide bond formation is a common application for this compound. However, the direct reaction with an amine is often inefficient and requires activation of the carboxylic acid.
Q: My amide coupling reaction with this compound is giving a low yield. What could be the problem and how can I optimize it?
A: Low yields in amide coupling reactions with this substrate can stem from several factors. Here's a troubleshooting guide:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species.
-
Solution: Employ standard coupling reagents such as HATU, HBTU, or EDC with an additive like HOBt.[5] These reagents form an activated ester in situ, which then readily reacts with the amine.
-
-
Side Reactions: The amine can react with the coupling reagent, leading to the formation of a guanidinium by-product and reducing the amount of amine available to react with the activated acid.
-
Solution: The order of addition is critical. It is generally recommended to first activate the carboxylic acid with the coupling reagent and then add the amine to the reaction mixture.
-
-
Solubility Issues: As mentioned previously, poor solubility of the starting materials can hinder the reaction.
-
Solution: Ensure all reactants are fully dissolved. DMF and DMSO are common solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates.[5]
-
-
Base Selection: An appropriate base is often required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.
-
Solution: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a common choice.[5]
-
Purification Challenges
Q: I am observing impurities in my final product after synthesis. What are the likely culprits and how can I remove them?
A: Common impurities can include unreacted starting materials or by-products from the reaction.
-
Unhydrolyzed Ester Precursor: If the this compound was synthesized by the hydrolysis of its corresponding ester, incomplete hydrolysis can leave residual ester in the final product. The ester is less polar and will have a higher Rf value on a TLC plate.
-
Solution: Ensure complete hydrolysis by extending the reaction time, increasing the amount of base, or adding a co-solvent to improve solubility.[6]
-
-
Decarboxylation Product: At elevated temperatures, this compound can undergo decarboxylation, leading to the formation of oxazole.
-
Solution: Avoid excessive heat during the reaction and purification steps.[6]
-
-
Purification Strategy: A standard method for purifying carboxylic acids is through an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The deprotonated carboxylic acid will move to the aqueous layer.
-
Separate the aqueous layer and then acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.
-
Collect the solid by filtration or extract it back into an organic solvent.[7]
-
Stability and Degradation
Q: I suspect my sample of this compound has degraded. What are the signs and potential causes?
A: Degradation can be indicated by a change in color (e.g., darkening), a broad melting point range, or the appearance of new peaks in analytical data (e.g., HPLC or NMR). Potential degradation pathways include:
-
Hydrolytic Ring Opening: In the presence of strong acids or bases, or even prolonged exposure to moisture, the oxazole ring can open.[3]
-
Decarboxylation: As mentioned, heating can cause the loss of CO₂.[3]
-
Photodegradation: Exposure to UV light can lead to decomposition.[3]
To mitigate degradation, always store the compound as recommended and handle it efficiently to minimize exposure to adverse conditions.
Section 4: Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for an amide coupling reaction using this compound.
Caption: A typical workflow for an amide coupling reaction.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. One moment, please... [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Oxazole-4-carboxylic Acid and Isoxazole-4-carboxylic Acid
In the landscape of heterocyclic chemistry, structural isomers often exhibit profoundly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of oxazole-4-carboxylic acid and its isomer, isthis compound. As vital building blocks in medicinal chemistry and materials science, a clear understanding of their distinct reactivity profiles is paramount for researchers, scientists, and drug development professionals. We will dissect the structural nuances that dictate their electronic properties and, consequently, their performance in key chemical transformations, supported by experimental data and established protocols.
Foundational Differences: Structure and Electronic Landscape
At first glance, this compound and isthis compound are simple isomers, sharing the molecular formula C₄H₃NO₃. However, the placement of the nitrogen and oxygen atoms within the five-membered ring—a 1,3-arrangement in oxazole versus a 1,2-arrangement in isoxazole—creates two distinct electronic environments that govern their reactivity.
Figure 1: Structural comparison of the 1,3- and 1,2-isomers.
-
This compound: The 1,3-arrangement of oxygen and nitrogen makes the oxazole ring a weak base, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8[1]. The ring is generally considered electron-deficient, which tempers its reactivity towards electrophiles. Nucleophilic attack is favored at the C2 position, especially if a leaving group is present[2][3].
-
Isthis compound: The adjacent nitrogen and oxygen atoms create a weak N-O bond, a critical feature that predisposes the isoxazole ring to cleavage and rearrangement reactions. The presence of an electron-withdrawing substituent at the C4 position, such as a carboxylic acid, enhances the polarity of the C4–C5 bond and further weakens the N–O bond, making the ring susceptible to nucleophilic attack and reductive cleavage[4].
These electronic differences are reflected in their fundamental physical properties.
| Property | This compound | Isthis compound | Reference |
| Molecular Formula | C₄H₃NO₃ | C₄H₃NO₃ | [5][6] |
| Molecular Weight | 113.07 g/mol | 113.07 g/mol | [5][6] |
| Appearance | White to yellow solid | Solid | [5][7] |
| Melting Point | 138-142 °C | 123-124 °C | [7][8] |
| pKa (predicted) | Not available | 3.22 ± 0.10 | [7] |
Comparative Reactivity: A Tale of Two Rings
The primary divergence in reactivity stems from the relative stability of the heterocyclic core. The isoxazole ring's inherent N-O bond weakness makes it a versatile synthon for transformations not accessible to the more robust oxazole ring.
Ring Stability and Rearrangement Reactions
The most striking difference between the two isomers is the susceptibility of the isoxazole ring to undergo cleavage and rearrangement. This is a thermodynamically controlled process where isoxazole derivatives can be converted into more stable isomers, including oxazoles, under specific conditions.
A seminal study demonstrated that 4-acyl-5-methoxyisoxazoles can be isomerized in the presence of an Iron(II) catalyst. This process proceeds through a transient 2-acyl-2H-azirine intermediate, which can then rearrange to either isthis compound derivatives or, under different thermal conditions, to oxazole-4-carboxylates[9][10][11].
Figure 2: Divergent reactivity pathways of isoxazole vs. oxazole rings.
This reactivity makes isoxazoles valuable as "masked" synthons. A synthetic chemist can carry the stable isoxazole ring through several steps and then unmask a different functionality via a late-stage rearrangement—a strategy not available with the corresponding oxazole.
Reactions of the Carboxylic Acid Moiety
For standard transformations of the carboxylic acid group, such as esterification and amidation, both isomers are expected to behave similarly. The reactivity is primarily dictated by the activation method used for the carboxyl group (e.g., conversion to an acid chloride or use of coupling agents).
However, the choice of reaction conditions is critical. The relative instability of the isoxazole ring means that harsh conditions (e.g., high temperatures, strongly reducing or basic environments) could lead to unintended ring-opening side reactions, whereas the oxazole ring would likely remain intact.
Decarboxylation: While direct comparative data is scarce, related studies suggest potential differences. For instance, 5-hydroxythis compound derivatives have been shown to be unstable, readily undergoing decarboxylation following a hydrolytic ring-opening[12]. This suggests that the stability of the C4 carbanion intermediate, influenced by the electronic nature of the ring, is a critical factor. The weaker N-O bond and different electron distribution in the isoxazole ring could lead to a different decarboxylation profile compared to the oxazole isomer.
Ring Substitution Reactions
-
Electrophilic Substitution: Both rings are electron-deficient and are generally deactivated towards electrophilic aromatic substitution, a deactivation that is further compounded by the electron-withdrawing carboxylic acid group. When forced, substitution on the parent oxazole ring tends to occur at the C5 position[1][13]. For both isomers, forcing conditions would be required, and yields are expected to be low.
-
Nucleophilic Substitution: The oxazole ring allows for nucleophilic substitution, primarily at the C2 position, provided a suitable leaving group is present[2]. The isoxazole ring, by contrast, is more prone to ring cleavage upon nucleophilic attack, particularly at the C5 position, which can initiate the scission of the N-O bond.
Experimental Protocol: Fe(II)-Catalyzed Isomerization
The following protocol, adapted from studies by Serebryannikova et al., illustrates the unique reactivity of the isoxazole core to generate an isthis compound derivative[11][14]. This transformation highlights a pathway that is not accessible for oxazole-based starting materials.
Objective: To synthesize an isoxazole-4-carboxylic ester via Fe(II)-catalyzed domino isomerization of a 4-acyl-5-methoxyisoxazole.
Figure 3: Workflow for Fe(II)-catalyzed isomerization of an isoxazole.
Methodology:
-
Reaction Setup: To a solution of the starting 4-acyl-5-methoxyisoxazole (1.0 mmol) in anhydrous dioxane (5 mL), add iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 0.2 mmol, 20 mol%).
-
Heating: The reaction vessel is sealed and the mixture is heated to 105 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to afford the pure isoxazole-4-carboxylic ester derivative.
Causality: The choice of an Fe(II) catalyst is crucial. It facilitates the reductive cleavage of the weak N-O bond in the isoxazole ring, initiating the isomerization cascade via the azirine intermediate. The thermal energy (105 °C) provides the activation energy for the subsequent rearrangement to the thermodynamically more stable isoxazole-4-carboxylate product[9][10]. An analogous reaction starting with an oxazole derivative would not proceed under these conditions due to the lack of a labile bond equivalent to the N-O bond.
Conclusion and Outlook
While this compound and isthis compound are structural isomers, they are far from interchangeable in synthesis.
-
This compound should be selected when ring stability is paramount. Its robust aromatic core can withstand a wider range of reaction conditions, making it a reliable scaffold.
-
Isthis compound and its precursors offer unique synthetic opportunities rooted in the lability of the N-O bond . This feature allows for elegant ring-opening and rearrangement strategies, enabling access to diverse molecular architectures, including other heterocyclic systems like oxazoles, that are not directly accessible from the oxazole isomer.
Ultimately, the choice between these two building blocks depends entirely on the synthetic strategy. By understanding the fundamental principles of their reactivity—stability versus controlled lability—researchers can harness the distinct chemical personalities of these valuable isomers to achieve their specific molecular design goals.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 6436-62-0 | Isthis compound - Synblock [synblock.com]
- 7. Buy Isthis compound | 6436-62-0 [smolecule.com]
- 8. 4-噁唑甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Oxazole and Thiazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds for drug discovery. Among these, the oxazole and thiazole cores are structurally analogous yet functionally distinct. Both are 1,3-azoles, but they differ by a single heteroatom at position 1: an oxygen in oxazoles and a sulfur in thiazoles. This seemingly minor substitution has profound implications for the molecule's electronic and physicochemical properties.
Thiazole, containing a larger, more polarizable sulfur atom, exhibits greater π-electron delocalization compared to its oxazole counterpart.[1][2] This difference in aromaticity and electron distribution directly influences how these molecules interact with biological targets, affecting their absorption, distribution, metabolism, excretion (ADME) profiles, and ultimately, their therapeutic efficacy. This guide provides a comparative analysis of the biological activities of oxazole and thiazole analogs, supported by experimental data, to provide field-proven insights for the rational design of novel therapeutics.
Comparative Analysis of Core Biological Activities
The choice between an oxazole and a thiazole scaffold is rarely arbitrary. Experimental evidence across various therapeutic areas demonstrates that this selection can be critical to a compound's success. While the specific substitution patterns on the heterocyclic ring play a pivotal role in determining biological activity, general trends can be observed when comparing the core structures.[1][3]
Anticancer Activity
The development of novel antiproliferative agents is a major focus for the application of these heterocycles. A systematic review of studies from 2014 to 2020 concluded that the most promising compounds identified for antiproliferative and antitumor activities contained thiazole nuclei or their derivatives.[4][5] This suggests a potential inherent advantage for the thiazole scaffold in this therapeutic area.
Case Study: Sulindac Analogs
A study aimed at developing new cancer prevention agents synthesized a series of analogs of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac.[6][7] In these analogs, a flexible amide linkage was replaced with a more rigid oxazole or thiazole ring. The compounds were screened against prostate (PC3), colon (HT29), and breast (MDA-MB-231) cancer cell lines. While incorporating the heterocyclic rings generally had a negative impact on activity compared to the lead compound (Sulindac Sulfide Amide - SSA), several derivatives showed comparable potency.[6]
| Compound Class | Representative Analog | HT29 IC₅₀ (μM) | PC3 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
| Lead Compound | SSA | 1.1 | 1.9 | 1.3 |
| Oxazole Analog | Compound 8 | 1.9 | 2.5 | 1.7 |
| Thiazole Analog | Compound 16 | 1.5 | 2.2 | 1.8 |
| Data synthesized from a study on oxazole and thiazole analogs of sulindac for cancer prevention.[6] |
In this specific series, both oxazole and thiazole analogs could be modified to achieve potency comparable to the lead compound, highlighting the importance of the appended substituents.
Antioxidant Activity
Free radical scavenging is a crucial mechanism for preventing cellular damage. A direct comparison of the antioxidant potential of an ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and its corresponding oxazole analog was performed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[8]
| Compound | Antioxidant Activity (IC₅₀) |
| Ethyl 2-amino-4-methyl-1,3-thiazole -5-carboxylate | 64.75 ppm |
| Ethyl 2-amino-4-methyl-1,3-oxazole -5-carboxylate | 275.3 ppm |
| Data from a study on the synthesis and antioxidant activity of thiazole and oxazole derivatives.[8] |
The results were definitive: the thiazole derivative exhibited significantly more potent antioxidant activity, with an IC₅₀ value more than four times lower than its oxazole counterpart.[8] This suggests the sulfur atom in the thiazole ring may play a direct role in the mechanism of radical scavenging.
Antimicrobial Activity
Both oxazole and thiazole derivatives are well-established scaffolds for antimicrobial agents.[9][10] Screening of novel analogs is a common strategy in the search for new antibiotics. In one study, newly synthesized oxazole and thiazole derivatives were screened for antibacterial activity against various Gram-positive and Gram-negative strains. The results indicated that both classes of compounds could be tailored to show moderate to good biological activity.[11][12] Often, the spectrum of activity is highly dependent on the substituents rather than the core heterocycle alone.
Experimental Design and Methodologies
The causality behind experimental choices is critical for robust drug discovery. The synthesis and evaluation of these compounds follow established, self-validating protocols designed to ensure reproducibility and accuracy.
General Synthesis Strategy: Hantzsch Condensation
A common and versatile method for synthesizing both thiazole and oxazole rings is the Hantzsch condensation reaction.[8] This reaction provides a straightforward pathway to the core scaffold, allowing for diverse substitutions. The fundamental choice between creating an oxazole or a thiazole depends on the selection of the amide source.
-
For Thiazoles: An α-haloketone is reacted with a thiourea or other thioamide derivative.
-
For Oxazoles: An α-haloketone is reacted with a urea or primary amide.
This strategic choice of starting materials is the first and most critical step in determining the final heterocyclic core.
Caption: General workflow for Hantzsch synthesis of thiazole and oxazole analogs.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. Its trustworthiness comes from its principle: it measures the metabolic activity of living cells.
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple formazan product. This product is insoluble in aqueous solution and is dissolved using a solubilizing agent (like DMSO). The absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT29, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (oxazole and thiazole analogs) in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion)
The disc diffusion (or Kirby-Bauer) method is a widely used, qualitative technique to determine the susceptibility of bacteria to specific antimicrobial agents.[11] Its self-validating nature comes from the inclusion of standard antibiotic discs as controls and the standardized nature of the agar medium, inoculum concentration, and incubation conditions.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) standardized to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plate: Uniformly streak the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Apply Discs: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compounds (e.g., 10 µ g/disc ). Aseptically place the discs onto the inoculated agar surface, ensuring firm contact.
-
Include Controls: Place a disc with the solvent (vehicle control) and a disc with a standard antibiotic (e.g., Ampicillin) on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter (in mm) of the clear zone around each disc where bacterial growth has been inhibited. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.[11]
Conclusion and Future Directions
The experimental data consistently demonstrates that the choice between an oxazole and a thiazole core is a critical decision in drug design. Thiazole analogs often exhibit more potent activity in anticancer and antioxidant assays, which may be attributed to the unique electronic properties of the sulfur atom.[4][5][8] However, potent oxazole analogs have also been developed, underscoring that the core scaffold is just one piece of the puzzle; the nature and position of substituents are equally vital for optimizing interaction with a biological target.[6]
The path forward requires a dual approach:
-
Head-to-Head Comparisons: More studies that directly compare structurally matched pairs of oxazole and thiazole analogs are needed to build a more comprehensive understanding of their structure-activity relationships across a wider range of biological targets.
-
Mechanism of Action Studies: Beyond initial screening, elucidating the specific molecular targets and signaling pathways affected by the most potent compounds is essential for advancing them through the drug development pipeline.
By combining rational design based on these comparative principles with rigorous, validated experimental protocols, researchers can more effectively harness the therapeutic potential of these versatile heterocyclic scaffolds.
Caption: Logical relationship between chemical structure and biological activity.
References
- 1. chemmethod.com [chemmethod.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazole and thiazole analogs of sulindac for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ijmpr.in [ijmpr.in]
- 10. medicopublication.com [medicopublication.com]
- 11. researchgate.net [researchgate.net]
- 12. medicopublication.com [medicopublication.com]
The Ascendancy of the Oxazole-4-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Among the myriad of heterocyclic scaffolds, the oxazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxazole-4-carboxylic acid derivatives, a subclass that has garnered significant attention for its therapeutic promise. We will objectively compare their performance against alternative heterocyclic systems, supported by experimental data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, serves as a versatile building block in the design of bioactive molecules.[2] Its metabolic stability and capacity for diverse non-covalent interactions with biological targets make it an attractive scaffold.[2] The substitution pattern on this ring is a critical determinant of the resulting compound's biological activity, which spans antimicrobial, anticancer, and anti-inflammatory applications.[3][4]
The this compound Moiety: A Hub of Biological Activity
The strategic placement of a carboxylic acid group at the 4-position of the oxazole ring profoundly influences the molecule's physicochemical properties and biological interactions. This acidic functional group can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH, enabling critical interactions with biological targets.
Anticancer Activity: Targeting the Machinery of Malignancy
Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms.[5] The SAR of these compounds is a testament to the nuanced interplay of steric and electronic effects.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2- and 5-positions: The nature of the substituents at the C2 and C5 positions of the oxazole ring is a primary driver of anticancer potency. Aromatic or heteroaromatic rings at these positions often enhance activity, likely through π-π stacking interactions with amino acid residues in the target protein's binding site.
-
The Role of the Carboxylic Acid: The carboxylic acid at C4 can be crucial for anchoring the molecule within the active site of an enzyme or receptor. For instance, it can form salt bridges with basic residues like lysine or arginine.
-
Mechanism of Action: Oxazole derivatives have been shown to inhibit various targets, including STAT3, microtubules, and DNA topoisomerases.[3] Some derivatives induce apoptosis in cancer cells by disrupting microtubule formation.[3]
dot graph "Anticancer_Mechanism_of_Oxazole_Derivatives" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Oxazole_Derivative [label="Oxazole-4-Carboxylic\nAcid Derivative", fillcolor="#EA4335"]; STAT3 [label="STAT3"]; Microtubules [label="Microtubules"]; DNA_Topoisomerase [label="DNA Topoisomerase"]; Apoptosis [label="Apoptosis", fillcolor="#34A853"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#FBBC05"];
Oxazole_Derivative -> STAT3 [label="Inhibition"]; Oxazole_Derivative -> Microtubules [label="Disruption"]; Oxazole_Derivative -> DNA_Topoisomerase [label="Inhibition"]; STAT3 -> Cell_Cycle_Arrest [style=dashed]; Microtubules -> Cell_Cycle_Arrest; DNA_Topoisomerase -> Apoptosis [style=dashed]; Cell_Cycle_Arrest -> Apoptosis; } caption { label = "Putative anticancer mechanisms of oxazole derivatives."; fontsize = 10; fontname = "Helvetica"; }
Antimicrobial Activity: A Broad Spectrum of Defense
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this arena, exhibiting activity against a range of bacteria and fungi.[4]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by substituents at the 2- and 5-positions, plays a crucial role in its ability to penetrate microbial cell membranes.
-
Target Engagement: The oxazole core and its appended functionalities can interact with essential microbial enzymes or proteins. For example, some derivatives have been found to interfere with biofilm formation in Staphylococcus aureus.[6]
Performance Comparison: Oxazole-4-Carboxylic Acids vs. Alternative Heterocycles
To provide a clear perspective on the performance of the this compound scaffold, we compare it with two other prominent five-membered heterocyclic acids: isoxazole-4-carboxylic acids and 1,3,4-oxadiazole-2-carboxylic acids.
| Scaffold | Key Advantages | Potential Limitations | Representative Biological Activity |
| This compound | Versatile synthesis, demonstrated broad-spectrum activity (anticancer, antimicrobial), metabolically stable.[2][4] | Potential for hydrolytic instability under certain conditions.[7] | Anticancer (IC50 in nanomolar range), Anti-biofilm.[5][6] |
| Isthis compound | Can be synthesized through isomerization of oxazoles, offering alternative synthetic routes.[8] | The N-O bond can be susceptible to reductive cleavage in vivo. | Anticancer (MCF-7 cell line activity).[8] |
| 1,3,4-Oxadiazole-2-carboxylic Acid | Known for a wide range of pharmacological properties including antimicrobial and anti-inflammatory activities.[9][10] | May exhibit different electronic properties compared to oxazoles, influencing target binding. | Antimicrobial, Anti-inflammatory.[10] |
Table 1: Comparative analysis of this compound with alternative heterocyclic scaffolds.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 2,5-Disubstituted-Oxazole-4-Carboxylic Acid Derivatives
This protocol is a generalized procedure adapted from established synthetic methodologies. The choice of starting materials and reaction conditions may require optimization based on the specific target molecule.
Rationale: This synthetic route, often a variation of the Robinson-Gabriel synthesis, is chosen for its reliability and versatility in accessing a wide range of substituted oxazoles. The use of a dehydrating agent is critical for the cyclization step.
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Start [label="α-haloketone + Amide"]; Mixing [label="Mixing in Aprotic Solvent\n(e.g., Dioxane)"]; Heating [label="Heating under Reflux"]; Cyclization [label="Cyclization\n(Dehydrating Agent)"]; Hydrolysis [label="Ester Hydrolysis\n(e.g., LiOH)"]; Purification [label="Purification\n(Chromatography)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Mixing; Mixing -> Heating; Heating -> Cyclization; Cyclization -> Hydrolysis; Hydrolysis -> Purification; Purification -> Product; } caption { label = "General workflow for the synthesis of oxazole-4-carboxylic acids."; fontsize = 10; fontname = "Helvetica"; }
Materials:
-
Appropriately substituted α-haloketone
-
Amide derivative
-
Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)
-
Aprotic solvent (e.g., dioxane, toluene)
-
Base for hydrolysis (e.g., lithium hydroxide, sodium hydroxide)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the amide (1.1 eq) in a suitable aprotic solvent.
-
Cyclization: Slowly add the dehydrating agent (1.2 eq) to the reaction mixture at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully quench with ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Ester Intermediate: Purify the crude product by column chromatography on silica gel to obtain the oxazole-4-carboxylate ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of a base (e.g., LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with an organic solvent. Dry the organic layer and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. It is a widely accepted and reliable method for initial screening of potential anticancer agents.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Future research should focus on exploring diverse substitutions at the 2- and 5-positions to expand the chemical space and biological activity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising derivatives. The combination of rational design, efficient synthesis, and rigorous biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrooxazoles A-D, New 2,5-Disubstituted this compound Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
Validating the Efficacy of Novel Oxazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents has positioned the oxazole scaffold as a cornerstone in modern medicinal chemistry.[1][2][3] This five-membered heterocyclic ring, containing both oxygen and nitrogen, serves as a versatile framework for designing compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][4][5] This guide provides an in-depth, objective comparison of the efficacy of emerging oxazole-based anticancer compounds against established alternatives, supported by experimental data and detailed validation protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the evaluation of this promising class of molecules.
The Mechanistic Underpinnings of Oxazole-Based Anticancer Activity
The anticancer potential of oxazole derivatives stems from their ability to interact with a variety of crucial cellular targets, disrupting processes fundamental to cancer cell proliferation and survival.[6][7][8] The specific mechanism of action is largely dictated by the substitutions on the oxazole core, a concept central to structure-activity relationship (SAR) studies.[1][9]
One of the prominent mechanisms involves the inhibition of tubulin polymerization .[6][10] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, certain oxazole compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[6][10] Another key pathway targeted by oxazole derivatives is the inhibition of protein kinases , enzymes that regulate a multitude of cellular processes, including cell growth and division.[6][7] Furthermore, some oxazoles have been shown to inhibit DNA topoisomerases and interfere with STAT3 signaling pathways, both of which are critical for cancer cell survival and proliferation.[6][7][11]
Caption: Key anticancer mechanisms of action for oxazole-based compounds.
Comparative Efficacy Analysis
To provide a clear perspective on the potency of novel oxazole compounds, the following table summarizes their in vitro cytotoxic activity against various human cancer cell lines in comparison to established anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Oxazole-Benzothiazole | Derivative 46 | HT-29 (Colon) | 0.018 | Combretastatin-A4 | >10 |
| Oxazole-Benzothiazole | Derivative 47 | HT-29 (Colon) | 0.093 | Combretastatin-A4 | >10 |
| Resveratrol-linked 1,3,4-Oxadiazole | Derivative 74 | MCF-7 (Breast) | 0.11 - 1.56 | Doxorubicin (Adriamycin) | 2.10 - 3.41 |
| Resveratrol-linked 1,3,4-Oxadiazole | Derivative 75 | A549 (Lung) | 0.45 - 1.98 | Doxorubicin (Adriamycin) | 2.10 - 3.41 |
| Pyrimidine-Oxazole Hybrid | Derivative 76 | Colo-205 (Colon) | 0.011 - 19.4 | Etoposide | 0.13 - 3.08 |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison between studies may be limited by variations in experimental conditions.[12]
Experimental Protocols for Efficacy Validation
The robust validation of a novel anticancer agent requires a multi-step approach, beginning with in vitro assays and progressing to in vivo models.[13][14] This tiered strategy allows for the efficient screening of compounds and a deeper understanding of their therapeutic potential.[13]
In Vitro Validation Workflow
The initial phase of efficacy testing involves a series of in vitro assays to determine the compound's activity against cancer cells.[15][16]
Caption: A typical workflow for the in vitro validation of novel anticancer compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel oxazole compounds and reference drugs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel oxazole compounds and reference drugs. Add the compounds to the designated wells and incubate for 48-72 hours. Include vehicle control (DMSO) wells.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Validation
Following promising in vitro results, the lead compounds are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism context.[13][17]
Protocol 2: Xenograft Mouse Model of Cancer
This model involves the transplantation of human tumor cells into immunodeficient mice.[18][19]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (same as used in vitro)
-
Matrigel (optional, to support tumor growth)
-
Novel oxazole compound formulated for in vivo administration
-
Vehicle control and positive control drug
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize mice into treatment groups (vehicle control, novel oxazole compound, positive control). Administer the treatments according to the predetermined dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[19]
-
Monitoring Animal Health: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups.[19]
Conclusion
The oxazole scaffold represents a highly promising and versatile platform for the development of novel anticancer agents.[1][2][7] The diverse mechanisms of action, coupled with potent cytotoxic effects observed in preclinical studies, underscore the therapeutic potential of this class of compounds. This guide provides a framework for the systematic and rigorous evaluation of novel oxazole derivatives. By employing the detailed in vitro and in vivo protocols, researchers can effectively validate the efficacy of these compounds, compare their performance against existing therapies, and ultimately contribute to the advancement of more effective cancer treatments. The continued exploration of the structure-activity relationships of oxazole derivatives will undoubtedly lead to the discovery of next-generation anticancer drugs with improved potency and selectivity.[9][20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.aaup.edu [repository.aaup.edu]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. criver.com [criver.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Oxazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3][4] Its unique electronic properties and ability to serve as a bioisostere for other functional groups have led to its incorporation into a vast array of pharmacologically active compounds.[3][4] Oxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2][5][6] Prominent examples of oxazole-containing drugs include the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole.[2]
Given their importance, the efficient and versatile synthesis of substituted oxazoles is a topic of paramount interest to synthetic and medicinal chemists. Over the years, a multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[1][7][8] This guide provides a comparative overview of the most prominent synthetic strategies, offering insights into their mechanisms, scope, and limitations to aid researchers in selecting the optimal route for their specific target molecule.
Classical Approaches to Oxazole Synthesis
The foundational methods for constructing the oxazole ring have been refined over a century and remain staples in the synthetic chemist's toolbox. These reactions typically involve the cyclodehydration of acyclic precursors.
The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[9][10][11] The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[9][12]
Mechanism and Rationale: The reaction proceeds through an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a cyclic oxazoline intermediate, which subsequently dehydrates to the aromatic oxazole.[13] The use of a strong dehydrating agent is crucial to drive the final aromatization step.
Diagram: Mechanism of the Robinson-Gabriel Synthesis
Caption: Key steps of the Robinson-Gabriel synthesis.
Advantages:
-
Reliable for the synthesis of 2,5-diaryl and 2-alkyl-5-aryl oxazoles.
-
Starting materials (2-acylamino ketones) are readily accessible, often via the Dakin-West reaction from amino acids.[11][13]
Limitations:
-
Requires harsh acidic conditions and high temperatures, which can limit functional group tolerance.[12]
-
Yields can be low with certain dehydrating agents like PCl₅ or POCl₃, though polyphosphoric acid can improve yields to 50-60%.[12]
The van Leusen Oxazole Synthesis
Developed in 1972, the van Leusen reaction is a highly versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][12][14][15][16] This one-pot reaction proceeds under mild, basic conditions, making it a popular choice in modern synthesis.[8][14][15]
Mechanism and Rationale: The reaction is a [3+2] cycloaddition. A base (commonly K₂CO₃ in methanol) deprotonates the active methylene group of TosMIC.[14][17] The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes intramolecular cyclization. The final step is the elimination of p-toluenesulfinic acid (TosH), driven by the formation of the stable aromatic oxazole ring.[8][14][16]
Advantages:
-
Mild reaction conditions tolerate a wide range of functional groups.[14][16]
-
Provides access to 5-substituted oxazoles, a substitution pattern not directly accessible via the Robinson-Gabriel method.
-
Can be adapted to produce 4,5-disubstituted oxazoles in a one-pot manner.[14][16]
-
High yields are often achieved (61-90% has been reported).[14]
Limitations:
-
The primary product is limited to substitution at the 5-position unless modified TosMIC reagents or a subsequent alkylation step is used.[14]
-
Ketones are not suitable substrates as they react with TosMIC to form nitriles instead of oxazoles.[17][18]
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this is one of the earliest methods for synthesizing 2,5-disubstituted oxazoles.[19][20] It involves the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrochloric acid.[19][21]
Mechanism and Rationale: Gaseous HCl reacts with the cyanohydrin to form an iminochloride intermediate. This intermediate then reacts with the second aldehyde. A subsequent intramolecular SN2 reaction followed by loss of water yields a chloro-oxazoline, which tautomerizes and eliminates HCl to afford the final oxazole product.[19] The reaction is carried out in an anhydrous solvent like dry ether to prevent hydrolysis of intermediates.[19]
Advantages:
-
A classical and direct method for preparing 2,5-diaryl oxazoles.[19]
Limitations:
-
Requires anhydrous and strongly acidic conditions.
-
The use of gaseous HCl can be cumbersome.
-
The scope is generally limited to aromatic aldehydes and cyanohydrins.[19]
Modern Synthetic Strategies
Contemporary methods often leverage metal catalysis to achieve higher efficiency, milder conditions, and broader substrate scope.
Metal-Catalyzed Syntheses
Various transition metals, including palladium, copper, ruthenium, and nickel, have been employed to catalyze the formation of oxazole rings.[22][23] These methods often involve C-H activation, cross-coupling reactions, or oxidative cyclizations.
-
Palladium and Copper Catalysis: Direct arylation of pre-formed oxazole rings at the C4 or C5 positions can be achieved using Pd or Cu catalysts with aryl halides.[1][24] This allows for the late-stage functionalization of the oxazole core.
-
Copper-Catalyzed Oxidative Cyclization: A notable modern approach involves the copper-catalyzed reaction of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles.[1]
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have been successfully used for the synthesis of 2-substituted oxazoles via the cross-coupling of 2-methylthio-oxazole with various organozinc reagents, offering a significant advantage over classical cyclodehydration methods which often give low yields for this substitution pattern.[25]
Advantages:
-
High efficiency and yields.
-
Broad functional group tolerance due to milder reaction conditions.[22]
-
Access to diverse substitution patterns that are difficult to achieve with classical methods.[22][24]
Limitations:
-
Cost and toxicity of some metal catalysts.
-
Requires careful optimization of ligands and reaction conditions.
Diagram: Synthetic Route Selection Workflow
Caption: A decision tree for selecting an appropriate synthetic route.
Comparative Performance Analysis
The choice of synthetic route is critically dependent on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups present in the molecule.
| Synthetic Route | Substitution Pattern | Typical Conditions | Key Advantages | Common Limitations | Typical Yields |
| Robinson-Gabriel | 2,5-Disubstituted | Strong acid (H₂SO₄, PPA), heat | Reliable, accessible starting materials[11] | Harsh conditions, limited functional group tolerance[12] | Moderate (50-60%)[12] |
| van Leusen | 5-Substituted | Base (K₂CO₃), MeOH, reflux | Mild, excellent functional group tolerance, high yields[14][16] | Limited to aldehydes, primary product is 5-substituted[14][18] | Good to Excellent (60-90%+)[14] |
| Fischer | 2,5-Disubstituted | Anhydrous HCl (gas), ether | Direct, classical method | Harsh/cumbersome conditions, limited to aromatics[19] | Variable |
| Metal-Catalyzed | Various (2,4-, 2,5-, etc.) | Metal salt (Cu, Pd, Ni), ligand, solvent, often mild heat | High efficiency, broad scope, access to diverse patterns[22][23] | Catalyst cost/toxicity, requires optimization | Good to Excellent |
Experimental Protocols
Protocol 1: van Leusen Synthesis of a 5-Substituted Oxazole
This protocol is a representative procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Methanol (MeOH), anhydrous (10 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and K₂CO₃ (2.0 mmol).[18]
-
Add anhydrous methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[18]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted oxazole.[18]
Causality and Trustworthiness: The use of anhydrous methanol is important to prevent side reactions. K₂CO₃ is a sufficiently strong base to deprotonate TosMIC without causing significant degradation of most aldehydes. The workup procedure is designed to remove the inorganic base and the water-soluble p-toluenesulfinate byproduct. This protocol is a well-established and reliable method for this transformation.[14][18]
Protocol 2: Wipf's Modification of the Robinson-Gabriel Synthesis
This modern variation of the Robinson-Gabriel synthesis uses milder reagents for the cyclodehydration step, improving its functional group compatibility. It proceeds from a β-keto amide, which can be generated from an amino acid derivative.
Materials:
-
β-keto amide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Iodine (I₂) (1.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the β-keto amide (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (3.0 eq) and triphenylphosphine (1.5 eq) to the solution.[13]
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of iodine (1.5 eq) in dichloromethane dropwise. The dark color of iodine should dissipate.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[13]
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir until the organic layer is colorless.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.[13]
Causality and Trustworthiness: This protocol replaces harsh mineral acids with the Appel-type reagent system (PPh₃/I₂), which acts as the dehydrating agent under much milder, basic conditions. Triethylamine serves as the base to facilitate the reaction and neutralize the HI byproduct. This method is particularly valuable for complex molecules and peptide synthesis where acid-labile protecting groups are present.[11]
Conclusion
The synthesis of substituted oxazoles is a mature field with a rich history and a vibrant present. Classical methods like the Robinson-Gabriel and van Leusen syntheses remain highly relevant for accessing specific substitution patterns and are valued for their reliability. Simultaneously, modern metal-catalyzed reactions have dramatically expanded the synthetic toolbox, enabling the construction of complex oxazoles with high precision and efficiency under mild conditions. The selection of an optimal synthetic route requires a careful analysis of the target structure's substitution pattern, the available starting materials, and the overall synthetic strategy. By understanding the relative merits and limitations of each approach, researchers can continue to harness the power of the oxazole scaffold in the development of new medicines and materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. synarchive.com [synarchive.com]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 20. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 22. tandfonline.com [tandfonline.com]
- 23. [PDF] Transition metal-mediated synthesis of oxazoles | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Differentiating Oxazole, Isoxazole, and Thiazole Isomers
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the five-membered aromatic heterocycles oxazole, isoxazole, and thiazole are prevalent scaffolds. While structurally similar, the distinct placement of heteroatoms (nitrogen, oxygen, and sulfur) within their rings imparts unique physicochemical properties that profoundly influence their biological activity and metabolic stability. Consequently, unambiguous identification of these isomers is a critical step in synthesis and quality control.
This guide provides a comprehensive, data-driven comparison of oxazole, isoxazole, and thiazole using three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causal relationships between molecular structure and spectral output, this document equips researchers with the expertise to confidently differentiate these crucial isomers.
The Isomers: A Structural and Electronic Overview
Oxazole, isoxazole, and thiazole are constitutional isomers, sharing the molecular formula C₃H₃NO (for oxazole and isoxazole) or C₃H₃NS (for thiazole). The key distinction lies in the relative positions of the heteroatoms, which dictates the electron density distribution and, consequently, their spectroscopic behavior.[1][2]
-
Oxazole: Features oxygen and nitrogen atoms at the 1- and 3-positions, respectively.
-
Isoxazole: Contains adjacent oxygen and nitrogen atoms at the 1- and 2-positions.
-
Thiazole: Is the sulfur analog of oxazole, with sulfur and nitrogen at the 1- and 3-positions.
Caption: Molecular structures of Oxazole, Isoxazole, and Thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct readout of the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.
Theoretical Basis
The electronegativity and position of the heteroatoms create distinct inductive and mesomeric effects, leading to characteristic shielding and deshielding of the ring protons and carbons.
-
Oxygen is more electronegative than nitrogen and sulfur, causing significant deshielding of adjacent nuclei.
-
The nitrogen atom's lone pair participates in the aromatic system, influencing the electron density across the ring.
-
Sulfur is less electronegative than oxygen, resulting in generally more shielded (upfield) signals for adjacent nuclei compared to oxazole.
¹H NMR Comparison
The proton chemical shifts (δ) are highly diagnostic. The proton at the C2 position is particularly sensitive to the adjacent heteroatoms.
| Proton | Oxazole (δ ppm) | Isoxazole (δ ppm) | Thiazole (δ ppm) | Rationale for Differences |
| H2 | ~7.95[3] | ~8.31[4] | ~8.80[5] | In oxazole and thiazole, H2 is flanked by two heteroatoms, leading to strong deshielding. The effect is most pronounced in thiazole. In isoxazole, this position is occupied by nitrogen. |
| H4 | ~7.09[3] | ~6.39[4] | ~7.90[5] | The H4 proton in isoxazole is adjacent to the oxygen atom and experiences significant shielding, moving it substantially upfield. |
| H5 | ~7.69[3] | ~8.49[4] | ~7.35[5] | The H5 proton in isoxazole is adjacent to the nitrogen atom and is deshielded, appearing far downfield. In thiazole, it is adjacent to sulfur and is more shielded. |
¹³C NMR Comparison
¹³C NMR provides complementary and often more decisive information, as carbon chemical shifts span a wider range and are highly sensitive to the bonding environment.
| Carbon | Oxazole (δ ppm) | Isoxazole (δ ppm) | Thiazole (δ ppm) | Rationale for Differences |
| C2 | ~150.6 | ~149.1[6] | ~153.0[7] | The C2 carbon, positioned between two heteroatoms in oxazole and thiazole, is significantly deshielded. |
| C4 | ~125.5 | ~103.6[6] | ~143.7 | The C4 carbon in isoxazole is highly shielded due to its position next to the oxygen atom. This upfield shift is a key identifier.[8] |
| C5 | ~138.1 | ~157.8[6] | ~115.0[7] | The C5 carbon in isoxazole is strongly deshielded by the adjacent nitrogen. Conversely, the C5 in thiazole is relatively shielded. |
Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of these isomers can appear complex, specific regions offer valuable distinguishing features.[9][10]
Theoretical Basis
The primary differences arise from the stretching and bending vibrations of the C=N, C-O, C-S, and C-H bonds, as well as the "ring breathing" modes of the entire heterocyclic system. The bond strengths and masses of the atoms involved dictate the absorption frequencies.
| Vibrational Mode | Oxazole (cm⁻¹) | Isoxazole (cm⁻¹) | Thiazole (cm⁻¹) | Rationale for Differences |
| C-H Stretch (Aromatic) | ~3150-3100[11] | ~3150-3100 | ~3125-3080[12] | Generally found in a similar region for all aromatic heterocycles. |
| C=N Stretch | ~1650-1550[11] | ~1650-1550 | ~1500[7] | This stretching vibration is a hallmark of the azole ring. The position can vary with substitution. |
| Ring Breathing/Skeletal | ~1500-1300 | ~1500-1300 | ~1450-1300[7] | A complex series of bands unique to each ring system, serving as a "fingerprint." |
| C-O Stretch | ~1150-1050 | ~1150-1050 | N/A | The C-O single bond stretch is characteristic of oxazole and isoxazole. |
| C-S Stretch | N/A | N/A | ~700-600 | The C-S bond vibration in thiazole is found at lower wavenumbers due to the heavier sulfur atom.[13] |
While IR may not always provide the standalone clarity of NMR, it is an excellent confirmatory technique, particularly for identifying the presence of a C-S bond in thiazole.[14]
Mass Spectrometry (MS): Deciphering Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and, crucially, the fragmentation pattern of a molecule. The stability of the heterocyclic ring and the nature of the heteroatoms dictate the primary fragmentation routes.[15]
Theoretical Basis
Upon ionization, the molecular ion (M⁺˙) is formed. The weakest bonds or pathways leading to stable neutral losses or fragment ions will dominate the spectrum. The position of the heteroatoms directly controls these pathways.
Caption: Primary fragmentation pathways for oxazole isomers.
-
Oxazole: Exhibits characteristic losses of carbon monoxide (CO) and hydrogen cyanide (HCN), leading to prominent peaks at m/z 41 ([M-CO]⁺˙) and m/z 42 ([M-HCN]⁺˙).[16]
-
Isoxazole: Undergoes a characteristic ring cleavage. The weak N-O bond readily breaks, often leading to fragments corresponding to nitrile compounds (R-C≡N) or loss of a nitrile, depending on substitution. This distinct pathway makes it readily distinguishable from oxazole.[17][18]
-
Thiazole: Being more stable, often shows a more intense molecular ion peak. Key fragmentations include the loss of HCN to give an ion at m/z 58 and the loss of a thiirene radical (HCS) to give an ion at m/z 40.
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) | Characteristic Neutral Loss |
| Oxazole | 69 | 41, 42 | CO, HCN[16] |
| Isoxazole | 69 | Varies (e.g., RCN⁺) | Ring Scission Products[17] |
| Thiazole | 85 | 58, 40 | HCN, HCS |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 drops of liquid or a few mg of solid) directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. For volatile isomers, a Gas Chromatography (GC-MS) inlet is ideal for separation and introduction. Direct infusion via a heated probe can also be used.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: Standard 70 eV. This energy level is high enough to cause reproducible fragmentation and is the standard for library matching.[7]
-
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 30-200).
-
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (M⁺˙) to confirm the molecular weight and the fragmentation pattern to deduce the isomeric structure.
Conclusion: A Multi-technique Synergy for Unambiguous Identification
While each spectroscopic technique provides valuable clues, a synergistic approach offers the most robust and irrefutable structural elucidation.
-
NMR stands as the primary tool, offering definitive information on the carbon-hydrogen framework and the electronic environment dictated by heteroatom placement.
-
Mass Spectrometry provides unambiguous molecular weight and reveals distinct, mechanism-driven fragmentation pathways that serve as a powerful secondary confirmation.
-
IR Spectroscopy , while less specific, acts as a rapid, confirmatory method, particularly useful for identifying key functional groups and providing a characteristic fingerprint.
By integrating the data from these three techniques, researchers can navigate the subtleties of oxazole, isoxazole, and thiazole chemistry with confidence, ensuring the integrity of their research and the quality of their products.
References
- 1. differencebetween.com [differencebetween.com]
- 2. difference.wiki [difference.wiki]
- 3. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 4. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 6. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
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- 12. eprints.unite.edu.mk [eprints.unite.edu.mk]
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- 15. chemguide.co.uk [chemguide.co.uk]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of Oxazole-4-Carboxylic Acid Derivatives
The oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of the in vitro performance of various this compound derivatives, supported by detailed experimental protocols and mechanistic insights to aid researchers in drug discovery and development.
Introduction to the Versatility of the this compound Core
The five-membered heterocyclic oxazole ring, featuring an oxygen and a nitrogen atom, is a key pharmacophore in numerous natural products and synthetic drugs. The carboxylic acid moiety at the 4-position provides a crucial anchor for molecular interactions and a convenient handle for synthetic modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at other positions of the oxazole ring, leading to compounds with optimized potency and selectivity.
Comparative Analysis of Biological Activities
This guide will focus on three primary areas of in vitro testing for this compound derivatives: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2,5-disubstituted oxazole-4-carboxamide derivatives against common cancer cell lines, providing a basis for comparative efficacy.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 5) | MCF-7 (Breast) IC50 (µM)[5][6] | A549 (Lung) IC50 (µM)[5][7][8] |
| OXA-1 | Phenyl | -NH-(4-chlorophenyl) | 15.2 | 18.5 |
| OXA-2 | Phenyl | -NH-(3,4-dichlorophenyl) | 8.7 | 10.3 |
| OXA-3 | 4-Methoxyphenyl | -NH-(4-chlorophenyl) | 12.8 | 15.1 |
| OXA-4 | 4-Nitrophenyl | -NH-(4-chlorophenyl) | 5.4 | 7.2 |
| Doxorubicin | (Reference) | 0.8 | 1.2 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
A key anticancer mechanism for many oxazole derivatives is the disruption of microtubule formation.[2][3]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Activity: Combating Bacterial Growth
Oxazole-4-carboxamide derivatives have shown significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[13][14][15]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole-4-carboxamide derivatives against common bacterial strains.
| Compound ID | R Substituent on Amide | Staphylococcus aureus MIC (µg/mL)[16][17] | Escherichia coli MIC (µg/mL)[16][17] |
| OXA-5 | 4-Chlorophenyl | 8 | >64 |
| OXA-6 | 3,4-Dichlorophenyl | 4 | >64 |
| OXA-7 | 4-Nitrophenyl | 16 | >64 |
| OXA-8 | Naphthyl | 2 | 32 |
| Vancomycin | (Reference) | 1 | - |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19][20][21][22]
Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilutions: Perform two-fold serial dilutions of the oxazole derivatives in a 96-well microtiter plate containing CAMHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain this compound derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][23] Some derivatives also modulate the NF-κB signaling pathway.[24][25][26][27][28]
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 5) | COX-2 IC50 (µM) |
| OXA-9 | Phenyl | 4-Fluorophenyl | 0.15 |
| OXA-10 | 4-Chlorophenyl | 4-Fluorophenyl | 0.08 |
| OXA-11 | Phenyl | 4-Methoxyphenyl | 0.21 |
| Celecoxib | (Reference) | 0.04 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[23][29][30][31][32]
Principle: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the oxazole derivatives for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic peroxidase substrate.
-
Absorbance Measurement: Monitor the change in absorbance at the appropriate wavelength over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for COX-2 inhibition.
The NF-κB pathway is a key regulator of inflammation. Some oxazole derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway: NF-κB Inhibition
Caption: Simplified diagram of NF-κB pathway inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the oxazole ring.
-
Anticancer Activity: Electron-withdrawing groups at the 2- and 5-positions of the oxazole ring often enhance cytotoxic activity. The nature of the amide substituent in oxazole-4-carboxamides plays a crucial role in tubulin binding.[1]
-
Antimicrobial Activity: Lipophilic and aromatic substituents on the amide nitrogen of oxazole-4-carboxamides tend to increase activity against Gram-positive bacteria.[13]
-
Anti-inflammatory Activity: The presence of specific aryl groups at the 2- and 5-positions is critical for potent and selective COX-2 inhibition.
Conclusion
This guide provides a comparative framework for the in vitro evaluation of this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. The diverse biological activities and the amenability to synthetic modification make this compound derivatives a highly attractive starting point for the development of new drugs to combat cancer, infectious diseases, and inflammation. Further optimization based on SAR studies will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 22. [PDF] Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. | Semantic Scholar [semanticscholar.org]
- 23. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 24. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Cross-Reactivity Studies of Oxazole-Based Inhibitors
Introduction: The Oxazole Scaffold and the Imperative of Selectivity
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] Its structural and electronic properties allow it to bind to a wide array of enzymes and receptors through various non-covalent interactions, making it a cornerstone in the development of therapeutic agents.[1][2][4] Oxazole-based molecules have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] A particularly fruitful application has been in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer.[9][10][11]
Protein kinases, which regulate a majority of cellular processes, are a major class of drug targets.[12] However, the human genome encodes over 500 kinases (the "kinome"), many of which share a high degree of structural similarity in their ATP-binding sites.[13] This conservation presents a formidable challenge: designing an inhibitor that selectively blocks the activity of a single, disease-driving kinase without affecting other, often essential, kinases.[13][14]
This lack of perfect specificity, known as cross-reactivity or off-target activity, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[15][16] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its potential success as a therapeutic agent. This guide provides an in-depth comparison of key experimental methodologies for evaluating the cross-reactivity of oxazole-based inhibitors, explaining the causality behind each approach and providing actionable protocols for the modern drug discovery laboratory.
The Core Challenge: Interrogating the Kinome
The central goal of a cross-reactivity study is to build a comprehensive "interaction map" for an inhibitor across the human kinome.[17] This requires a workflow that moves from broad, high-throughput biochemical screening to more physiologically relevant cellular assays. We will compare three pillar methodologies: large-panel biochemical kinase profiling, cellular thermal shift assays (CETSA) for target engagement, and high-content phenotypic screening.
A simplified kinase signaling cascade is depicted below to contextualize the point of intervention for these inhibitors.
Caption: Simplified RTK signaling pathway and point of inhibition.
Methodology 1: Biochemical Kinome Profiling
Expertise & Rationale: The foundational step in assessing selectivity is to measure the inhibitor's potency against a large, purified panel of kinases in vitro. This approach provides a quantitative, unbiased view of the compound's intrinsic affinity for hundreds of kinases under controlled biochemical conditions.[14][18][19][20] The resulting data are crucial for initial lead selection and for understanding the structure-activity relationship (SAR) of off-target interactions.
Trustworthiness through Protocol Design: A robust profiling assay must include appropriate controls. The choice of ATP concentration is critical; setting it near the Michaelis constant (Km) for each individual kinase ensures that the measured IC₅₀ value is a close approximation of the inhibitor's true binding affinity (Kᵢ).[14]
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is a widely used, robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[19]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified kinases and their specific substrates in kinase buffer to desired concentrations.
-
Prepare a serial dilution of the oxazole-based inhibitor in DMSO, followed by a final dilution in kinase buffer. A typical concentration range is 1 nM to 10 µM.
-
Prepare ATP solution at a concentration of 2x the desired final Km for the specific kinase being assayed.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2.5 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each kinase.
-
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: A potent inhibitor in a biochemical assay is of little value if it cannot reach and bind its target inside a cell. CETSA is a powerful biophysical method that measures target engagement in a native, cellular environment.[21][22][23] The underlying principle is ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[23][24] By measuring the amount of soluble protein remaining after a heat shock, we can directly confirm that the inhibitor is engaging its target(s) in the complex milieu of the cell.[21][25]
Trustworthiness through Protocol Design: The key to a reliable CETSA experiment is the careful optimization of the heat-shock temperature and duration. The goal is to find a temperature at which the target protein is partially denatured in the absence of the ligand, allowing for a clear stabilization shift to be observed upon ligand binding.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the oxazole-based inhibitor at the desired concentration or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Measure the protein concentration using a standard method like a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the relative band intensity against the temperature.
-
The resulting "melting curve" can be used to determine the melting temperature (Tₘ), and the shift in Tₘ between the vehicle and inhibitor-treated samples (ΔTₘ) indicates target engagement. An isothermal dose-response fingerprint (ITDRF) can also be generated by heating cells at a single, fixed temperature while varying the inhibitor concentration.[25]
-
Methodology 3: Phenotypic Screening
Expertise & Rationale: While biochemical and target engagement assays tell us what the inhibitor binds to, phenotypic screening reveals the ultimate consequence of these interactions on the cell.[26][27] This approach is agnostic to the molecular target; it classifies compounds based on the observable cellular changes they induce.[27][28] For kinase inhibitors, which often target pathways controlling cell cycle and survival, high-content imaging (HCI) can generate a detailed "phenotypic fingerprint." This is invaluable for identifying unexpected off-target effects that might cause toxicity or for uncovering novel, polypharmacological benefits.[15][28]
Trustworthiness through Protocol Design: A self-validating phenotypic screen relies on multi-parameter analysis and robust controls. By simultaneously staining for markers of cell cycle phase, apoptosis, and cellular morphology, a rich dataset is generated that can distinguish between specific on-target effects and general toxicity.
Detailed Protocol: High-Content Imaging (HCI) Phenotypic Assay
-
Cell Plating and Treatment:
-
Plate cells (e.g., a cancer cell line like HeLa or A549) in 96- or 384-well imaging plates and allow them to adhere overnight.
-
Treat cells with a concentration range of the oxazole-based inhibitor, a known positive control inhibitor (e.g., a standard-of-care drug), and a vehicle control. Incubate for a relevant duration (e.g., 24-48 hours).
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain with a cocktail of fluorescent dyes and antibodies. A typical combination includes:
-
Hoechst 33342: To stain DNA (nucleus) and assess cell number and nuclear morphology.
-
Anti-Phospho-Histone H3 (Ser10) antibody: A marker for mitotic cells.
-
Anti-α-Tubulin antibody: To visualize the microtubule network and mitotic spindle.
-
A marker for apoptosis: Such as a cleaved Caspase-3 antibody or a TUNEL assay kit.
-
-
-
Imaging:
-
Acquire images using an automated high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.
-
-
Image and Data Analysis:
-
Use HCI analysis software to segment the images and identify individual cells.
-
Extract dozens of quantitative features from each cell, such as nuclear size and intensity, texture features, microtubule integrity, and the intensity of the mitosis and apoptosis markers.
-
Analyze the data at the single-cell and population levels. Compare the phenotypic profile of the test inhibitor to controls to identify its "fingerprint"—e.g., a specific G2/M arrest, widespread apoptosis, or other morphological changes.
-
Integrated Workflow for Cross-Reactivity Assessment
These three methodologies are most powerful when used in a logical sequence. Biochemical profiling casts a wide net, CETSA validates the hits in a cellular context, and phenotypic screening reveals the ultimate biological outcome.
Caption: A logical workflow for assessing inhibitor cross-reactivity.
Comparative Analysis: Interpreting the Data
To illustrate how data from these assays are integrated, let's compare two hypothetical oxazole-based inhibitors designed to target Aurora Kinase A (AURKA).
-
Inhibitor OXA-S: Designed for high selectivity.
-
Inhibitor OXA-M: A multi-targeted inhibitor.
Table 1: Comparative Biochemical Kinase Profiling Data (IC₅₀, nM)
| Kinase Target | Inhibitor OXA-S (Selective) | Inhibitor OXA-M (Multi-targeted) | Rationale |
| AURKA (On-Target) | 15 | 25 | Potent inhibition of the intended target. |
| AURKB | 550 | 40 | OXA-M shows high cross-reactivity with a related family member. |
| PLK1 | >10,000 | 90 | OXA-M hits another key mitotic kinase. |
| VEGFR2 | >10,000 | 150 | OXA-M shows off-target activity against an unrelated tyrosine kinase. |
| ABL1 | 8,000 | >10,000 | Both inhibitors are selective against this kinase. |
Table 2: Comparative CETSA Data (ΔTₘ, °C in intact cells)
| Protein Target | Inhibitor OXA-S (Selective) | Inhibitor OXA-M (Multi-targeted) | Rationale |
| AURKA | +4.5°C | +4.1°C | Both compounds engage the primary target in cells. |
| AURKB | +0.5°C | +3.8°C | OXA-M, but not OXA-S, clearly engages AURKB in a cellular context. |
| PLK1 | Not Detected | +2.5°C | Confirms cellular engagement of PLK1 by OXA-M. |
| VEGFR2 | Not Detected | +1.9°C | Confirms engagement of the off-target VEGFR2 by OXA-M. |
Table 3: Comparative Phenotypic Screening Fingerprints
| Phenotypic Readout | Inhibitor OXA-S (Selective) | Inhibitor OXA-M (Multi-targeted) | Rationale |
| Mitotic Arrest (pHH3+) | Strong, dose-dependent increase | Strong, dose-dependent increase | Expected on-target effect for an AURKA inhibitor. |
| Polyploidy | Moderate increase | Significant increase at all active concentrations | Inhibition of both AURKA and AURKB by OXA-M leads to a more severe cytokinesis failure phenotype. |
| Apoptosis (Caspase-3+) | Low levels, only at very high concentrations | Significant increase at moderate concentrations | Off-target effects of OXA-M (e.g., PLK1) likely contribute to increased toxicity and apoptosis. |
| Cell Viability (EC₅₀) | 250 nM | 60 nM | The polypharmacology of OXA-M results in greater overall cellular potency/toxicity. |
Synthesizing the Results: A Logic-Based Conclusion
The combined data allow for a confident assessment of each inhibitor's profile.
Caption: Logic diagram for interpreting selectivity data.
From this integrated analysis, we can conclude that Inhibitor OXA-S is a highly selective tool compound, ideal for specifically probing AURKA biology. In contrast, Inhibitor OXA-M is a multi-targeted agent. While its off-target activity might lead to unacceptable toxicity, it could also offer a therapeutic advantage through synergistic inhibition of multiple cancer-relevant pathways, a concept known as polypharmacology. The decision to advance either compound depends entirely on the therapeutic strategy.
Conclusion
The study of cross-reactivity is fundamental to the development of safe and effective oxazole-based inhibitors. A simplistic approach relying on a single assay is insufficient and can be misleading. By integrating broad biochemical profiling, cellular target engagement validation, and functional phenotypic analysis, researchers can build a comprehensive and reliable understanding of an inhibitor's selectivity. This multi-pronged strategy provides the critical insights needed to rationalize a compound's biological activity, predict potential liabilities, and ultimately make informed decisions in the complex process of drug discovery.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP1874305A2 - Substituted oxazole derivatives and their use as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. news-medical.net [news-medical.net]
- 22. CETSA [cetsa.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 28. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Oxazole Synthesis Methods Against Established Protocols: A Senior Application Scientist's Guide
Abstract
The oxazole motif is a cornerstone in medicinal chemistry and materials science, integral to numerous FDA-approved drugs and functional materials.[1][2] Consequently, the efficient synthesis of substituted oxazoles is a persistent goal in organic chemistry. This guide provides an in-depth comparison of established, century-old protocols with modern, metal-catalyzed alternatives. We will dissect the mechanistic underpinnings, evaluate performance based on key metrics, provide detailed experimental protocols, and offer a decision-making framework for researchers, scientists, and drug development professionals. Our analysis aims to bridge the gap between classical knowledge and contemporary innovation, empowering chemists to select the optimal synthetic strategy for their specific target.
Introduction: The Enduring Importance of the Oxazole Scaffold
The five-membered aromatic heterocycle known as oxazole is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds with activities including anti-inflammatory, antibiotic, and anti-proliferative effects.[2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable component in the design of novel therapeutics.[3][5] The development of efficient and versatile methods to construct this ring system is therefore of paramount importance.
This guide will benchmark two distinct approaches to oxazole synthesis: the classic Robinson-Gabriel synthesis, a stalwart of organic chemistry for over a century, and a modern, copper-catalyzed aerobic oxidative cyclization, which represents a greener and often milder alternative.
The Established Guard: The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), the Robinson-Gabriel synthesis is a robust method involving the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[6][7]
2.1. Mechanism and Rationale
The reaction is typically promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid, which catalyze the intramolecular cyclization.[8][9] The accepted mechanism involves the protonation of the ketone's carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered dihydrooxazolol intermediate.[10] Subsequent acid-catalyzed dehydration of this intermediate yields the aromatic oxazole.[9][10]
Causality Behind Experimental Choices: The use of potent dehydrating agents like H₂SO₄ is necessary to overcome the energetic barrier of forming the cyclic intermediate and to drive the final elimination of water, which aromatizes the ring.[8][11] However, these harsh conditions are a significant drawback, often leading to low yields for sensitive substrates and the formation of side products through charring or other decomposition pathways.[9][12]
2.2. Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Often requires harsh conditions (strong acids, high temperatures).[12]
-
Limited substrate scope; incompatible with acid-sensitive functional groups.
-
Can result in low yields and significant byproduct formation.[11][12]
-
Poor atom economy and generates significant acidic waste, conflicting with green chemistry principles.[13][14]
-
The New Wave: Copper-Catalyzed Aerobic Oxidative Cyclization
In recent years, transition-metal catalysis has revolutionized the synthesis of heterocycles, offering milder conditions and broader functional group tolerance. Copper-catalyzed aerobic oxidative cyclizations have emerged as a powerful alternative for constructing oxazoles.[15][16] These methods often utilize molecular oxygen from the air as the terminal oxidant, making them environmentally benign.[16]
3.1. Mechanism and Rationale
One prominent example involves the copper-catalyzed tandem oxidative cyclization of enamides or the reaction between 1,3-dicarbonyl compounds and benzylamines.[15][17] While mechanisms can vary, a general pathway involves the copper catalyst facilitating the formation of key intermediates through an oxidative process.[15][16] For instance, in the reaction of enamides, a copper(II)-mediated process is proposed, where the enamide undergoes cyclization to furnish the oxazole ring.[17] Using O₂ as the oxidant is highly attractive from a green chemistry perspective, as the only byproduct is water.[16]
Causality Behind Experimental Choices: Copper catalysts, such as copper(II) acetate, are chosen for their ability to mediate electron transfer processes under aerobic conditions.[15][18] The reaction conditions are typically much milder than classical methods, often proceeding at room temperature or with gentle heating, which preserves sensitive functional groups and improves the overall efficiency and safety of the synthesis.[15]
3.2. Advantages and Disadvantages
-
Advantages:
-
Mild reaction conditions (often room temperature, neutral pH).[15]
-
High efficiency and broader substrate scope, including tolerance for various functional groups.[15]
-
Utilizes readily available starting materials.[15]
-
Greener approach, often using air (O₂) as the terminal oxidant, which minimizes hazardous waste.[16]
-
-
Disadvantages:
-
Catalyst cost and potential for metal contamination in the final product, a critical concern in pharmaceutical synthesis.
-
Mechanistic pathways can be complex and may not be fully elucidated for all substrate classes.[16]
-
Head-to-Head Benchmarking: A Comparative Analysis
To provide a clear comparison, we will evaluate these two methods based on several key performance indicators (KPIs) critical for modern chemical synthesis.
4.1. Visualization of Synthetic Workflows
The following diagrams illustrate the conceptual workflow for the benchmarking process and the general mechanism of the Robinson-Gabriel synthesis.
Caption: Comparative workflow for classic vs. modern oxazole synthesis.
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
4.2. Quantitative Data Comparison
The table below summarizes typical performance data for the synthesis of a generic 2,5-disubstituted oxazole.
| Metric | Robinson-Gabriel (Classic) | Copper-Catalyzed (Modern) | Justification & Insight |
| Typical Yield | 40-60%[11] | 75-95%[15] | The milder conditions of the copper-catalyzed method prevent substrate/product degradation, leading to significantly higher isolated yields. |
| Reaction Temp. | 90-120 °C[9] | Room Temp - 60 °C[15] | Lower energy input for the modern method reduces costs and enhances safety. High temperatures in the classic method can lead to charring. |
| Reaction Time | 4-12 hours | 2-8 hours | Modern catalytic cycles are often more efficient, leading to faster conversion rates compared to the classic stoichiometric dehydration. |
| Substrate Scope | Limited (no acid-labile groups) | Broad (tolerates esters, ethers, etc.)[15] | The neutrality of the modern method is a key advantage, allowing for the synthesis of more complex and functionalized oxazoles. |
| E-Factor (Waste/Product) | High (~10-20) | Low (~2-5) | The classic method uses stoichiometric strong acid and often requires more solvent for workup, generating substantial waste. The modern method is inherently greener.[13][19] |
Experimental Protocols
To ensure this guide is self-validating, detailed protocols for synthesizing a representative compound, 2-phenyl-5-methyloxazole, are provided.
5.1. Protocol 1: Classic Robinson-Gabriel Synthesis
Objective: To synthesize 2-phenyl-5-methyloxazole from N-(1-oxopropan-2-yl)benzamide.
Materials:
-
N-(1-oxopropan-2-yl)benzamide (1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (98%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(1-oxopropan-2-yl)benzamide (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring. Causality: The slow addition at 0 °C is critical to control the exothermic reaction and prevent premature decomposition of the starting material.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8). Trustworthiness: This step is crucial to quench the acid catalyst and prepare the product for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure 2-phenyl-5-methyloxazole.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
5.2. Protocol 2: Modern Copper-Catalyzed Aerobic Oxidative Cyclization
Objective: To synthesize 2-phenyl-5-methyloxazole from benzamide and propargylamine precursors (conceptual, based on related transformations). Note: This specific transformation is illustrative of the general approach of modern methods like those involving N-propargylamides.[20][21]
Materials:
-
N-propargylbenzamide (1.0 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
Toluene (anhydrous)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add N-propargylbenzamide (1.0 eq), CuI (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with oxygen (using a balloon). Add anhydrous toluene via syringe. Causality: Anhydrous conditions are often necessary to prevent catalyst deactivation, while the oxygen atmosphere serves as the terminal oxidant.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and base. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
The Robinson-Gabriel synthesis, while historically significant, is increasingly supplanted by modern methods in both academic and industrial settings. Its reliance on harsh conditions and poor green chemistry metrics render it unsuitable for the synthesis of complex, functionalized molecules.
In contrast, modern copper- and gold-catalyzed methods offer a superior alternative, characterized by mild conditions, high yields, broad substrate tolerance, and improved environmental compatibility.[15][20][21] For researchers in drug development, the ability to rapidly synthesize diverse libraries of complex oxazoles under mild conditions is a significant advantage that accelerates the discovery process.
The choice of synthesis is no longer merely about accessing a target molecule but about how it is accessed. As the field progresses, the emphasis will continue to shift towards catalytic, atom-economical, and environmentally benign processes. The future of oxazole synthesis lies in the continued development of novel catalytic systems, including photoredox and dual-catalysis approaches, that offer even greater efficiency and selectivity.[20][21] For the modern chemist, embracing these new protocols is not just an option but a necessity for innovative and sustainable chemical synthesis.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. tandfonline.com [tandfonline.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]
- 6. synarchive.com [synarchive.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper(ii)-mediated oxidative cyclization of enamides to oxazoles | Scilit [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. Gold-Catalyzed One-Pot Synthesis of Polyfluoroalkylated Oxazoles from N-Propargylamides Under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Oxazole-4-carboxylic acid
A Senior Application Scientist's Guide to the Safe Handling of Oxazole-4-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This compound, a heterocyclic building block, presents a specific set of handling challenges that demand a thorough and proactive safety strategy.
This guide moves beyond a simple checklist, providing a procedural framework rooted in the inherent chemical properties of this compound. As your partner in laboratory safety, our goal is to equip you with the knowledge to not only prevent exposure but to understand the causality behind each safety protocol, fostering a culture of deep-seated safety and scientific integrity.
Hazard Identification: Understanding the Risk Profile
This compound is a solid, crystalline powder that, while not combustible, presents several health hazards upon exposure.[1] A comprehensive risk assessment begins with understanding its classification under the Globally Harmonized System (GHS).[2] The primary hazards associated with this compound necessitate stringent control measures to ensure personnel safety.
According to aggregated GHS information, this compound is classified with the following hazards[2][3]:
| Hazard Class | GHS Code | Hazard Statement | Practical Implication for the Lab |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact with the solid powder or solutions can cause redness, itching, or inflammation.[2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The powder is a significant hazard to eyes, capable of causing serious, potentially lasting damage.[2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3] |
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is essential for mitigating the risks outlined above. The selection of appropriate barriers is not merely a suggestion but a requirement dictated by the compound's hazard profile.
Core PPE Requirements
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards.[4][5] | The serious eye irritation hazard (H319) requires, at a minimum, fully sealed chemical safety goggles to protect against airborne dust and accidental splashes. |
| A face shield worn over safety goggles.[6][7] | Recommended when handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent). | |
| Skin Protection | Chemical-resistant lab coat.[7] | Must be worn fully buttoned to protect skin and personal clothing from contamination. |
| Disposable nitrile gloves.[6][8] | Gloves must be inspected for tears or holes before each use. Employ proper removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Change gloves immediately if contamination is suspected. | |
| Fully enclosed shoes.[7] | Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting. | |
| Respiratory Protection | Work within a certified chemical fume hood.[6][7] | This is the primary engineering control to mitigate the respiratory irritation hazard (H335) by capturing dust at the source. |
| NIOSH-approved P95 or P1 particle respirator.[5][8] | Required if engineering controls like a fume hood are unavailable or insufficient to keep dust levels minimal. The choice of respirator depends on a formal exposure assessment. |
// Invisible edges for alignment if needed edge [style=invis]; ppe_base -> ppe_face_shield; } Caption: PPE selection flowchart for this compound.
Operational and Disposal Plans: A Procedural Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling from acquisition to disposal.
Safe Handling Protocol
This protocol outlines the essential steps for safely handling solid this compound.
-
Preparation & Engineering Controls:
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[7]
-
Decontamination Supplies: Ensure spill cleanup materials, including a container for solid hazardous waste, are readily available before you begin.
-
Pre-Donning PPE: Wash hands thoroughly before donning all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[7] Use a weigh boat or creased, smooth paper for measurement.
-
In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[7]
-
Container Sealing: Keep the container of this compound securely sealed when not in use.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces, spatulas, and equipment thoroughly. Wipe the work area down with an appropriate solvent and then wash with soap and water.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Always wash hands with soap and water after handling is complete, even if gloves were worn.[1]
-
Emergency Procedures
In the event of accidental exposure or a spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | First Aid Response |
| Eye Contact | Immediately flush eyes with fresh, running water for at least 15 minutes, holding eyelids open.[1][4] Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Flush skin and hair with running water and soap.[1] Seek medical attention if irritation occurs or persists.[1][4] |
| Inhalation | Remove the person from the contaminated area to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8][9] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately. |
Small Spill Cleanup Protocol (<5g)
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Segregation and Collection:
-
Disposal Method:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][8]
-
All disposal must be handled by a licensed professional waste disposal service and be in accordance with all applicable federal, state, and local environmental regulations.[6][8]
-
By integrating these safety protocols into your daily workflow, you build a resilient and responsible research environment. This proactive approach not only protects you and your colleagues but also upholds the integrity and quality of your scientific work.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
